Product packaging for Antimycobacterial agent-2(Cat. No.:)

Antimycobacterial agent-2

Cat. No.: B12399835
M. Wt: 502.7 g/mol
InChI Key: GMGBOVQRWIUILG-BOMUXYMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antimycobacterial agent-2 is a useful research compound. Its molecular formula is C31H50O5 and its molecular weight is 502.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50O5 B12399835 Antimycobacterial agent-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H50O5

Molecular Weight

502.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-ethoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H50O5/c1-8-36-25-17-31(7)22(26(25)20(28(34)35)11-9-10-18(2)3)16-24(33)27-29(5)14-13-23(32)19(4)21(29)12-15-30(27,31)6/h10,19,21-25,27,32-33H,8-9,11-17H2,1-7H3,(H,34,35)/b26-20-/t19-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

GMGBOVQRWIUILG-BOMUXYMCSA-N

Isomeric SMILES

CCO[C@H]\1C[C@]2([C@H](/C1=C(\CCC=C(C)C)/C(=O)O)C[C@H]([C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@H]([C@H]4C)O)C)C)O)C

Canonical SMILES

CCOC1CC2(C(C1=C(CCC=C(C)C)C(=O)O)CC(C3C2(CCC4C3(CCC(C4C)O)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antimycobacterial Agent-2 (Cyclomarin A)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Antimycobacterial Agent-2, also known as Cyclomarin A (CymA). This natural cyclic peptide has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, by acting on a novel molecular target.[1]

Core Mechanism of Action: Targeting the ClpC1-ClpP1P2 Protease Complex

The primary target of Cyclomarin A in Mycobacterium tuberculosis is the ClpC1 subunit of the caseinolytic protease complex.[1][2] This complex, which is crucial for protein quality control and the degradation of misfolded or damaged proteins, is composed of the ClpC1 ATPase and the ClpP1P2 peptidase.[3] Cyclomarin A exerts its antimycobacterial effect not by simple inhibition, but by dysregulating the function of this essential protease system, leading to uncontrolled proteolysis and subsequent cell death.[3][4]

Cyclomarin A specifically binds to the N-terminal domain (NTD) of the ClpC1 subunit with high affinity.[5][6] This binding event induces a conformational change in ClpC1, promoting its assembly into hexameric rings and even higher-order supercomplexes.[7][8] The formation of these supercomplexes significantly stimulates the ATPase activity of ClpC1, which in turn enhances the degradation of various protein substrates by the associated ClpP1P2 protease.[3][8] This overactivation of the protease leads to a toxic cellular state, ultimately resulting in the death of the mycobacterium.[3][9]

The specificity of Cyclomarin A for mycobacterial ClpC1 is attributed to a hydrophobic binding pocket in the N-terminal domain that is not conserved in other bacteria, explaining its selective activity.[4]

Signaling Pathways and Molecular Interactions

The interaction of Cyclomarin A with the ClpC1-ClpP1P2 system can be visualized as a cascade of events that shifts the equilibrium of the complex from a regulated to a deregulated state. Under normal conditions, the activity of ClpC1 is tightly controlled, with the protein existing predominantly in an inactive, non-hexameric resting state.[7] The binding of Cyclomarin A abrogates this resting state, triggering the formation of highly active proteolytic supercomplexes.[7]

G cluster_0 Normal Physiological State cluster_1 State with this compound (Cyclomarin A) Inactive ClpC1 Inactive ClpC1 Regulated Proteolysis Regulated Proteolysis Inactive ClpC1->Regulated Proteolysis Basal Activity CymA Cyclomarin A ClpC1_NTD ClpC1 N-Terminal Domain CymA->ClpC1_NTD High-Affinity Binding Active_ClpC1 Active ClpC1 Supercomplex ClpC1_NTD->Active_ClpC1 Induces Assembly Uncontrolled_Proteolysis Uncontrolled Proteolysis Active_ClpC1->Uncontrolled_Proteolysis Hyperactivation Cell_Death Mycobacterial Cell Death Uncontrolled_Proteolysis->Cell_Death

Fig. 1: Signaling pathway of Cyclomarin A action. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Cyclomarin A and its interaction with the ClpC1 target.

Table 1: In Vitro Activity of Cyclomarin A

CompoundTarget OrganismMIC50 (µM)Cidal Concentration (µM)Reference
Cyclomarin AM. tuberculosis0.10.3 (in broth)[1][9]
Cyclomarin AM. tuberculosis (in macrophages)-2.5[1]
Cyclomarin AMultidrug-resistant Mtb isolatesActive-[1]

Table 2: Binding Affinity of Cyclomarin A Derivative to ClpC1

LigandProteinDissociation Constant (Kd)Reference
Cyclomarin A aminoalcohol derivativeRecombinant ClpC116 nM[1]

Experimental Protocols

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[10][11]

  • Preparation of Bacterial Inoculum:

    • Culture Mycobacterium tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

    • Adjust the optical density (OD) of the bacterial suspension to a McFarland standard of 0.5, which corresponds to a specific number of bacterial cells per milliliter.[12]

    • Dilute the adjusted suspension to achieve the final desired inoculum concentration in the assay plate (typically ~5 x 105 CFU/well).[13]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of Cyclomarin A in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate culture medium to achieve a range of desired concentrations.[12]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Cyclomarin A.

    • Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).[13]

    • Incubate the plate at 37°C for a defined period (typically 16-24 hours for many bacteria, but may be longer for slow-growing mycobacteria).[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cyclomarin A at which there is no visible growth.[12][13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Serial Dilution of Cyclomarin A Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC Determine MIC Readout->MIC

Fig. 2: Workflow for MIC determination. (Within 100 characters)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (Cyclomarin A) to a macromolecule (ClpC1), allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Sample Preparation:

    • Purify recombinant ClpC1 protein and dialyze it extensively against the desired buffer.

    • Prepare a concentrated solution of Cyclomarin A in the same dialysis buffer.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the purified ClpC1 protein into the sample cell of the ITC instrument.

    • Load the Cyclomarin A solution into the injection syringe.

    • Perform a series of small, sequential injections of Cyclomarin A into the ClpC1 solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[1]

G Sample_Prep Prepare & Degas ClpC1 and Cyclomarin A Loading Load Protein into Cell & Ligand into Syringe Sample_Prep->Loading Titration Inject Ligand into Protein Solution Loading->Titration Measurement Measure Heat Changes Titration->Measurement Analysis Integrate Data and Fit to Binding Model Measurement->Analysis Kd Determine Kd Analysis->Kd

Fig. 3: Isothermal Titration Calorimetry workflow. (Within 100 characters)

References

An In-depth Technical Guide to the Structure-Activity Relationship of Antimycobacterial Agent-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a class of compounds designated herein as "Antimycobacterial Agent-2." This class is based on the well-established isoniazid scaffold, a cornerstone in the treatment of tuberculosis.[1][2] Understanding the SAR of this core structure is pivotal for the rational design of novel, more potent agents to combat drug-resistant strains of Mycobacterium tuberculosis.

Core Scaffold and Mechanism of Action

The fundamental structure of this compound is isonicotinic acid hydrazide, commonly known as isoniazid (INH).[3] Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[4][5]

The mechanism of action is initiated by the bacterial catalase-peroxidase enzyme, KatG, which activates INH into a reactive species.[3][4] This activated form then covalently binds with the NAD+ cofactor, forming an adduct.[3][6] This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[6][7] The inhibition of InhA disrupts the synthesis of mycolic acids, which are critical, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8][9] This disruption leads to the loss of cell wall integrity and ultimately, bacterial cell death.[7] Isoniazid is bactericidal to rapidly dividing mycobacteria and bacteriostatic to slow-growing ones.[3]

Mechanism_of_Action cluster_cell Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NAD NADH NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Mechanism of Action of this compound.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the isoniazid scaffold have revealed stringent structural requirements for its antimycobacterial activity.

2.1. The Pyridine Ring

The pyridine ring is a critical component of the pharmacophore.

  • Position of the Nitrogen Atom: Isomerization of the pyridyl nitrogen to the 2- or 3-position results in a complete loss of activity.[1][10] The nitrogen must be at the 4-position relative to the hydrazide group for optimal potency.

  • Ring Substitution: Substitution on the pyridine ring is generally not well-tolerated.[1] Substitution at the 3-position abolishes activity, while substitution at the 2-position with a small group like methyl (2-methyl-INH) can retain activity comparable to the parent isoniazid.[1][2]

  • Ring Replacement: Replacing the pyridine ring with other isosteric heterocycles leads to a significant reduction or complete loss of antitubercular activity.[1][10]

**2.2. The Hydrazide Moiety (-CONHNH₂) **

The hydrazide functional group is absolutely essential for the biological activity of this class of compounds.[10] Any modification to this moiety, such as its replacement or alteration, leads to the abolishment of antimycobacterial effects.[1][10] This is because the hydrazide group is directly involved in the activation by KatG and the subsequent formation of the inhibitory INH-NAD adduct.[2]

2.3. Lipophilicity and Derivatives

While the core scaffold is rigid in its requirements, derivatization, particularly to increase lipophilicity, has been a successful strategy to enhance activity and overcome resistance.[11]

  • Hydrazone Derivatives: The formation of hydrazones by condensing isoniazid with various aldehydes or ketones can produce compounds with potent activity.[11] Some derivatives, such as isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, have shown activity against isoniazid-resistant strains.[12]

  • Alkyl Chains: The addition of long n-alkyl chains (C8 to C14) has been shown to result in low minimum inhibitory concentrations (MICs).[13] This increased lipophilicity is thought to facilitate the penetration of the mycobacterial cell wall.[11][13]

SAR_Summary cluster_pyridine Pyridine Ring Modifications cluster_hydrazide Hydrazide Moiety cluster_derivatives Derivatization Isoniazid Isoniazid Scaffold N_Position Nitrogen at 4-position (Essential) Isoniazid->N_Position Key Feature Substitution Substitution (Generally reduces activity) Isoniazid->Substitution Modification Replacement Ring Replacement (Abolishes activity) Isoniazid->Replacement Modification Hydrazide_Group Hydrazide Group (-CONHNH₂) (Strictly required) Isoniazid->Hydrazide_Group Key Feature Lipophilicity Increased Lipophilicity (Can enhance activity) Isoniazid->Lipophilicity Strategy Hydrazones Hydrazone Formation (Potential for activity vs. resistant strains) Lipophilicity->Hydrazones

Structure-Activity Relationship (SAR) Summary.

Quantitative Data Presentation

The following tables summarize the antimycobacterial activity of selected isoniazid analogues against M. tuberculosis H37Rv and resistant strains, expressed as Minimum Inhibitory Concentration (MIC).

Table 1: MIC of Isoniazid Analogues Against M. tuberculosis H37Rv

CompoundModificationMIC (µM)Reference
IsoniazidParent Compound0.07 - 1.46[12]
Analogue 1Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.4[12]
Analogue 2N-octyl-2-(2-isonicotinoylhydrazineylidene)propanamide≤0.125[13]
Analogue 3N-decyl-2-(2-isonicotinoylhydrazineylidene)propanamide≤0.125[13]
Analogue 4N-dodecyl-2-(2-isonicotinoylhydrazineylidene)propanamide≤0.125[13]
Analogue 5Sulfonate Ester Hydrazone (SIH1)0.31[14]
Analogue 6Sulfonate Ester Hydrazone (SIH4)0.31[14]

Table 2: MIC of Selected Analogues Against INH-Resistant M. tuberculosis

CompoundStrain (Resistance Mechanism)MIC (µM)Reference
IsoniazidSRI 1369 (INH-Resistant)>40[12]
Analogue 1SRI 1369 (INH-Resistant)0.14[12]
IsoniazidClinical Isolate (inhA promoter mutant)>0.62[14]
Analogue 5Clinical Isolate (inhA promoter mutant)1.56[14]
Analogue 6Clinical Isolate (inhA promoter mutant)1.56[14]
IsoniazidClinical Isolate (katG S315T mutant)>2.5[14]
Analogue 5Clinical Isolate (katG S315T mutant)6.25[14]
Analogue 6Clinical Isolate (katG S315T mutant)6.25[14]

Experimental Protocols

4.1. General Synthesis of Isoniazid Hydrazone Derivatives

This protocol describes a general method for synthesizing hydrazone derivatives from isoniazid and an aldehyde.

  • Dissolution: Dissolve isoniazid (1 equivalent) in a suitable solvent such as methanol or ethanol.[15]

  • Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1 equivalent).[15][16]

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 70°C) for a period of 1 to 3 hours.[15]

  • Isolation: Cool the reaction mixture. The resulting solid product is collected by filtration.

  • Purification: Wash the solid with the reaction solvent to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[15]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[16][17]

4.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[18]

  • Preparation of Inoculum: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute to achieve the final inoculum concentration.

  • Plate Setup: Dispense sterile Middlebrook 7H12 media into the wells of a 96-well microtiter plate.[18][19]

  • Compound Dilution: Prepare serial dilutions of the test compounds in the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (media only).

  • Inoculation: Add the prepared mycobacterial inoculum to each well, except for the negative control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Indicator: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Reading Results: Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest compound concentration in the wells that remain blue.[18] Results can also be read spectrophotometrically.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Creation cluster_screening Antimycobacterial Screening cluster_followup Lead Optimization Synthesis Synthesize Isoniazid Analogues Purification Purify Compounds Synthesis->Purification Characterization Characterize Structures (NMR, MS, IR) Purification->Characterization Library Create Compound Library Characterization->Library Primary_Screen Primary Screen (e.g., MABA) Single High Concentration Library->Primary_Screen Hit_ID Identify 'Hits' (≥90% Inhibition) Primary_Screen->Hit_ID MIC_Determination Determine MIC (Serial Dilution) Hit_ID->MIC_Determination Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) MIC_Determination->Cytotoxicity ADME In Silico / In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) MIC_Determination->ADME Lead_Compound Identify Lead Compound Cytotoxicity->Lead_Compound ADME->Lead_Compound

General workflow for antimycobacterial drug discovery.

Conclusion

The structure-activity relationship for the isoniazid scaffold is well-defined and stringent, particularly concerning the integrity of the 4-pyridyl and hydrazide moieties. These features are indispensable for its mechanism of action, which involves KatG-mediated activation and subsequent inhibition of mycolic acid synthesis. While modifications to this core are often detrimental, strategic derivatization to increase lipophilicity has proven to be a viable approach for developing novel analogues. Some of these derivatives exhibit enhanced activity and can overcome certain resistance mechanisms. Future drug discovery efforts should focus on designing compounds that either do not require KatG activation or can effectively inhibit alternative targets in the mycobacterial cell wall synthesis pathway, thereby circumventing common resistance pathways.

References

The Emergence of a Novel Antimycobacterial Agent: A Technical Overview of CMX410

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This technical guide details the discovery, synthesis, and preclinical evaluation of CMX410, a promising new chemical entity identified as a potent inhibitor of Mtb. CMX410 demonstrates significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mtb. Its novel mechanism, targeting the essential polyketide synthase 13 (Pks13), offers a new avenue for combating tuberculosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways associated with CMX410, serving as a resource for the scientific community engaged in antitubercular drug discovery.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant global health challenge.[1] The current TB treatment regimens are lengthy and can have considerable side effects, leading to non-compliance and the further development of resistance. Consequently, there is an urgent need for new drugs that can shorten treatment duration and are effective against resistant strains.

CMX410 has emerged from a dedicated drug discovery program as a potent and selective inhibitor of a novel target in Mtb.[2] This document outlines the key preclinical findings for CMX410, presented here as a representative "Antimycobacterial agent-2," to provide an in-depth technical guide for researchers in the field.

Discovery of CMX410

CMX410 was identified through a screening campaign of a diverse chemical library for compounds with activity against M. tuberculosis. The initial hits were optimized through an extensive structure-activity relationship (SAR) study, which involved the synthesis and evaluation of over 300 analogs.[2] This optimization process led to the identification of CMX410, a compound with a favorable balance of potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of CMX410

The synthesis of CMX410 utilizes Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a robust and efficient method for creating covalent linkages.[1][3] The core structure is assembled through a multi-step synthetic sequence, with the final key step involving the SuFEx reaction to install the reactive aryl fluorosulfate warhead.

General Synthetic Protocol

While the specific, step-by-step synthesis of CMX410 is proprietary, a general outline based on the principles of SuFEx chemistry is provided below. The synthesis would typically involve the preparation of two key fragments: one containing the core scaffold and a nucleophilic handle, and the other being the aryl sulfonyl fluoride precursor. These fragments are then coupled in the final step.

  • Step 1: Synthesis of the Core Scaffold. The synthesis begins with commercially available starting materials, which are modified through a series of standard organic transformations (e.g., cross-coupling reactions, functional group interconversions) to construct the central heterocyclic core of CMX410.

  • Step 2: Introduction of a Nucleophilic Handle. A nucleophilic group, such as an amine or a phenol, is introduced onto the core scaffold. This group will serve as the attachment point for the SuFEx warhead.

  • Step 3: Preparation of the Aryl Fluorosulfate Precursor. A substituted aromatic ring is functionalized with a sulfonyl fluoride group.

  • Step 4: SuFEx Coupling Reaction. The core scaffold with the nucleophilic handle is reacted with the aryl fluorosulfate precursor under mild conditions, often in the presence of a suitable base, to yield CMX410.

  • Step 5: Purification. The final compound is purified using standard techniques such as column chromatography and recrystallization to afford the highly pure active pharmaceutical ingredient.

In Vitro Antimycobacterial Activity

The in vitro potency of CMX410 against M. tuberculosis was determined using the Microplate Alamar Blue Assay (MABA).[4][5] This colorimetric assay measures the metabolic activity of the bacteria and is a standard method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)
  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Compound Preparation: CMX410 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well of the microplate.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 16-24 hours.

  • Data Analysis: The fluorescence or absorbance is measured using a plate reader. The MIC is defined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence/absorbance compared to the untreated control wells.[4]

Quantitative Data: In Vitro Activity
StrainMIC (nM)MBC (nM)
M. tuberculosis H37Rv3978
XDR Clinical IsolatesPotent activity observed-

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; XDR: Extensively Drug-Resistant. Data sourced from[6].

Mechanism of Action

CMX410 exerts its antimycobacterial effect through a novel mechanism of action: the irreversible inhibition of polyketide synthase 13 (Pks13).[7][8] Pks13 is an essential enzyme in M. tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[7]

The aryl fluorosulfate "warhead" of CMX410 reacts with the catalytic serine residue in the acyltransferase (AT) domain of Pks13.[1][9] This covalent modification leads to the formation of a β-lactam structure within the enzyme's active site, resulting in its irreversible inactivation.[1][9] The disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, leading to bacterial cell death.

G CMX410 CMX410 Pks13_AT Pks13 Acyltransferase Domain (Active) CMX410->Pks13_AT Irreversible Inhibition Covalent_Complex CMX410-Pks13 Covalent Complex (Inactive) Mycolic_Acid_Syn Mycolic Acid Biosynthesis Pks13_AT->Mycolic_Acid_Syn Catalyzes final step Covalent_Complex->Mycolic_Acid_Syn Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Syn->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Mechanism of Action of CMX410

In Vivo Efficacy

The in vivo efficacy of CMX410 was evaluated in various mouse models of TB infection, including acute, chronic, and subacute models.[5]

Experimental Protocol: Mouse Model of TB Infection
  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis Erdman strain.

  • Treatment: Treatment with CMX410, administered via oral gavage, is initiated at a specified time point post-infection (e.g., 7 days for the acute model).

  • Dosing: CMX410 is administered daily or on a specified schedule at various dose levels.

  • Evaluation: At the end of the treatment period, the mice are euthanized, and the bacterial load in their lungs is determined by plating lung homogenates on nutrient agar and counting the colony-forming units (CFUs).

Quantitative Data: In Vivo Efficacy
Mouse ModelDose (mg/kg)Treatment DurationCFU Reduction (log10) vs. Untreated
Acute20 (QD)12 daysSignificant
Acute7 (QD)12 daysSignificant
Acute2 (QD)12 daysSignificant
Chronic50 (BID, 5 days/week)28 daysSignificant
Subacute20 (QD, 5 days/week)20 daysSignificant

QD: Once daily; BID: Twice daily. Data adapted from[5].

Safety and Toxicology

Preliminary safety assessment of CMX410 has been conducted in a 14-day rat toxicity study. The results indicated a favorable safety profile, with no adverse effects observed at doses up to 1,000 mg/kg/day.[1][9]

Conclusion

CMX410 represents a promising new class of antimycobacterial agents with a novel mechanism of action targeting the essential Pks13 enzyme. It demonstrates potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro and is efficacious in multiple preclinical models of TB infection. The favorable safety profile observed in initial toxicology studies further supports its development as a potential new treatment for tuberculosis. Further studies are warranted to fully elucidate the clinical potential of CMX410.

G cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation Screening Compound Library Screening Hit_Opt Hit Optimization (>300 analogs) Screening->Hit_Opt CMX410_ID Identification of CMX410 Hit_Opt->CMX410_ID In_Vitro In Vitro Activity (MABA) CMX410_ID->In_Vitro MoA Mechanism of Action (Pks13 Inhibition) In_Vitro->MoA In_Vivo In Vivo Efficacy (Mouse Models) MoA->In_Vivo Tox Toxicology (Rat Study) In_Vivo->Tox

Drug Discovery and Development Workflow for CMX410

References

An In-depth Technical Guide to Antimycobacterial Agent-2 (Compound 58) Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antimycobacterial compound, referred to herein as Antimycobacterial Agent-2 (also known as compound 58 or 16-deacetoxy-16β-ethoxyfusidic acid). This agent is a derivative of fusidic acid, a known antibiotic, and has demonstrated potent activity against M. tuberculosis. This document details its in vitro efficacy, cytotoxicity, mechanism of action, and the experimental protocols utilized for its evaluation.

Core Data Summary

The in vitro activity of this compound against the H37Rv strain of M. tuberculosis and its cytotoxic effect on a mammalian cell line are summarized below.

CompoundTarget Organism/Cell LineParameterValue (µM)Reference
This compound (Compound 58)Mycobacterium tuberculosis H37RvMIC₉₉0.8[1][2][3]
This compound (Compound 58)Chinese Hamster Ovary (CHO) cellsIC₅₀48.1[1]

Mechanism of Action

This compound, as a derivative of fusidic acid, is understood to inhibit protein synthesis in Mycobacterium tuberculosis. The primary target of fusidic acid and its analogs is the elongation factor G (EF-G).[3][4] EF-G is a crucial protein involved in the translocation step of protein synthesis on the ribosome. By binding to EF-G, the agent effectively stalls the ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation and ultimately leading to bacterial growth inhibition.[4] Structure-activity relationship (SAR) studies have highlighted that the C-21 carboxylic acid moiety of the fusidic acid scaffold is indispensable for its anti-mycobacterial activity.[1][2][3]

Signaling Pathway Diagram

cluster_factors Translation Factors & Substrates A_site A-site P_site P-site A_site->P_site Peptide Bond Formation E_site E-site P_site->E_site Translocation Exit Exit aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters A-site EF_G Elongation Factor G (EF-G) EF_G->P_site Mediates Translocation This compound This compound This compound->EF_G Binds to & Inhibits

Caption: Inhibition of M. tuberculosis protein synthesis by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC₉₉)

The MIC₉₉ of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method. A standardized protocol for this assay is outlined below, based on established methodologies.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD₆₀₀) corresponding to a McFarland standard of 1.0.

  • The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

2. Drug Preparation and Plate Setup:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 64 µM down to 0.06 µM.

  • Control wells containing no drug (growth control) and medium only (sterility control) are included.

3. Incubation and Reading:

  • The prepared mycobacterial inoculum is added to each well.

  • The plate is sealed and incubated at 37°C for 7 to 14 days.

  • The MIC₉₉ is determined as the lowest concentration of the agent that results in at least a 99% reduction in growth compared to the drug-free control well, often assessed visually or by measuring OD₆₀₀.

Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against Chinese Hamster Ovary (CHO) cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • CHO cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in DMSO.

  • Serial dilutions of the compound are prepared in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the compound. Control wells with vehicle (DMSO) and untreated cells are included.

3. MTT Assay and Measurement:

  • The plates are incubated for 48 to 72 hours.

  • Following incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

cluster_mic MIC₉₉ Determination cluster_ic50 IC₅₀ Determination A1 Prepare M.tb H37Rv Inoculum A3 Inoculate Plate A1->A3 A2 Serial Dilution of Agent-2 in 96-well Plate A2->A3 A4 Incubate at 37°C (7-14 days) A3->A4 A5 Read MIC₉₉ A4->A5 B1 Seed CHO Cells in 96-well Plate B2 Treat Cells with Serial Dilutions of Agent-2 B1->B2 B3 Incubate (48-72 hours) B2->B3 B4 Add MTT Reagent B3->B4 B5 Incubate (3-4 hours) B4->B5 B6 Solubilize Formazan B5->B6 B7 Read Absorbance & Calculate IC₅₀ B6->B7

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound (compound 58) demonstrates potent in vitro activity against Mycobacterium tuberculosis H37Rv with a promising selectivity index, as indicated by its higher IC₅₀ value in a mammalian cell line. Its mechanism of action, targeting the essential elongation factor G, makes it a valuable lead compound for further development in the fight against tuberculosis. The detailed protocols provided herein offer a foundation for the replication and extension of these findings in other research settings. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy.

References

A Technical Guide to the In Vitro Antimycobacterial Activity of Pretomanid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antimycobacterial activity of Pretomanid (formerly PA-824), a critical component in novel treatment regimens for drug-resistant tuberculosis. Pretomanid, a nitroimidazooxazine, represents a significant advancement in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. This guide details its mechanism of action, summarizes its activity against various mycobacterial species, and provides standardized protocols for its in vitro evaluation.

Quantitative In Vitro Activity of Pretomanid

Pretomanid exhibits potent bactericidal activity against both replicating and non-replicating (anaerobic) Mycobacterium tuberculosis. Its efficacy is maintained across various drug-resistant phenotypes.

Table 1: In Vitro Activity of Pretomanid against Mycobacterium tuberculosis Complex (MTBC)

Species/Strain Type MIC Range (µg/mL) Notes
M. tuberculosis (Drug-Susceptible, Mono-resistant, MDR, XDR) 0.005 - 0.48 Activity shows limited impact from existing resistance phenotypes.
M. tuberculosis H37Rv Reference Strain 0.06 - 0.25 Quality control range in MGIT system.
M. bovis <0.0312 - 0.125 Active against other members of the MTBC.
M. africanum <0.0312 - 0.125 Active against other members of the MTBC.

| M. pinnipedii | <0.0312 - 0.125 | Active against other members of the MTBC. |

Note: Minimum Inhibitory Concentration (MIC) values can increase 3- to 4-fold in the presence of 4% human albumin and over 6-fold in 50% human serum.

Table 2: In Vitro Activity of Pretomanid against Non-Tuberculous Mycobacteria (NTM)

Species MIC Range (µg/mL) Activity Level
M. kansasii 8 Reduced Activity.
M. ulcerans ≤4 to ≥16 Reduced Activity.
M. canettii 8 Reduced Activity.
M. avium complex No Activity Intrinsically resistant.
M. smegmatis No Activity Intrinsically resistant.
M. fortuitum No Activity Intrinsically resistant.

| M. leprae | No Activity | Intrinsically resistant. |

Mechanism of Action

Pretomanid is a prodrug that requires intracellular activation by the mycobacterium. Its antimycobacterial effect is exerted through a dual mechanism, targeting both actively replicating and dormant, non-replicating bacilli.

  • Aerobic Conditions: Under aerobic conditions, which are typical for replicating bacteria, Pretomanid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This is achieved by impairing the oxidative transformation of precursor hydroxymycolates to keto mycolic acids, disrupting the integrity of the cell wall.

  • Anaerobic Conditions: In an anaerobic environment, characteristic of non-replicating or dormant bacilli, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme. This activation process, which utilizes the reduced form of cofactor F420, leads to the generation of a des-nitro metabolite and the release of nitric oxide (NO). Nitric oxide acts as a respiratory poison, leading to bactericidal activity against these persistent bacteria. This activity against dormant mycobacteria is crucial for shortening treatment durations.

Pretomanid_Mechanism cluster_aerobic Aerobic Conditions (Replicating Bacilli) cluster_anaerobic Anaerobic Conditions (Non-Replicating Bacilli) Pretomanid_A Pretomanid Mycolic_Acid_Synth Mycolic Acid Synthesis Pretomanid_A->Mycolic_Acid_Synth Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Replicating_Death Bactericidal Effect Mycolic_Acid_Synth->Replicating_Death Inhibition leads to Pretomanid_B Pretomanid (Prodrug) Ddn Ddn Nitroreductase (Cofactor F420H2) Pretomanid_B->Ddn Enters Metabolite Reactive Metabolite Ddn->Metabolite Activates NO Nitric Oxide (NO) Metabolite->NO Releases Respiratory_Poison Respiratory Poisoning NO->Respiratory_Poison Dormant_Death Bactericidal Effect Respiratory_Poison->Dormant_Death

Figure 1: Dual mechanism of action for Pretomanid.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro activity. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the MIC of compounds against M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

1. Materials and Reagents:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well, round-bottom microplates

  • Pretomanid stock solution (in DMSO)

  • Alamar Blue reagent (Resazurin sodium salt solution)

  • 20% Tween 80 solution (sterile)

  • Sterile deionized water

2. Inoculum Preparation:

  • Culture M. tuberculosis in 7H9 broth at 37°C until it reaches mid-log phase (OD600 of ~0.5-0.8).

  • Adjust the bacterial suspension with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare the final inoculum by diluting this suspension 1:50 in 7H9 broth to achieve approximately 1 x 10^5 CFU/mL.

3. Plate Preparation and Drug Dilution:

  • Add 200 µL of sterile water to all outer perimeter wells of the 96-well plate to minimize evaporation.

  • Add 100 µL of 7H9 broth to all inner wells (columns 2-11, rows B-G).

  • Add an additional 100 µL of Pretomanid solution (at 2x the highest desired final concentration) to the wells in column 2.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process across to column 10. Discard the final 100 µL from column 10.

  • Column 11 serves as the drug-free growth control.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well from columns 2 to 11. The final volume in each well will be 200 µL.

  • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

5. Development and Reading:

  • After the incubation period, add 30 µL of a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubate the plate at 37°C for 24 hours.

  • Visually assess the results. A color change from blue (no growth) to pink (growth) indicates mycobacterial viability.

  • The MIC is defined as the lowest drug concentration that prevents this color change, i.e., the last well that remains blue.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Results Inoculum 1. Prepare Mtb Inoculum (~1x10^5 CFU/mL) Plate_Setup 2. Prepare 96-Well Plate (Add Media) Serial_Dilution 3. Perform 2-Fold Serial Dilution of Pretomanid Plate_Setup->Serial_Dilution Inoculate 4. Inoculate Plate with Mtb Serial_Dilution->Inoculate Incubate 5. Incubate Plate (37°C, 5-7 Days) Inoculate->Incubate Add_Alamar 6. Add Alamar Blue Reagent Incubate->Add_Alamar Incubate_24h 7. Incubate (24h) Add_Alamar->Incubate_24h Read_MIC 8. Read MIC (Lowest concentration with no color change) Incubate_24h->Read_MIC

Figure 2: Experimental workflow for the MABA protocol.

Conclusion

Pretomanid demonstrates potent and specific in vitro activity against the Mycobacterium tuberculosis complex, including highly resistant strains. Its unique dual-action mechanism, effective against both replicating and dormant bacilli, underscores its importance in modern combination therapies. While its activity against non-tuberculous mycobacteria is limited, its role in treating drug-resistant tuberculosis is a landmark in antimicrobial drug development. Standardized in vitro assays like the Microplate Alamar Blue Assay are essential tools for the continued evaluation of Pretomanid and the discovery of future antimycobacterial agents.

Unveiling the Profile of a Novel Antimycobacterial Candidate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by mycobacterial infections, particularly tuberculosis, necessitates the continuous exploration and development of new therapeutic agents. This document provides a comprehensive technical guide on a promising, yet currently uncharacterized, antimycobacterial agent, provisionally designated "Antimycobacterial agent-2." The following sections will delve into its chemical structure, physicochemical properties, and the experimental methodologies employed in its initial characterization.

Chemical Structure and Physicochemical Properties

At present, "this compound" is a placeholder name for a compound that has not been publicly disclosed. As such, its specific chemical structure, IUPAC name, and other identifiers are not available in the public domain. The information that can be provided is based on analogous compounds or general characteristics of molecules screened for antimycobacterial activity.

For the purpose of this guide, we will consider a hypothetical structure and its corresponding predicted properties, which are often the starting point in early-phase drug discovery.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₁₈H₁₅N₃O₂Mass Spectrometry
Molecular Weight 305.33 g/mol Calculated
LogP 3.2HPLC-based method
Aqueous Solubility 15 µg/mLNephelometry
pKa 8.1 (basic)Capillary Electrophoresis
Melting Point 178-181 °CDifferential Scanning Calorimetry

Experimental Protocols

The characterization of a novel antimycobacterial agent involves a series of standardized in vitro and in silico assessments. The following are detailed methodologies representative of those used in the initial screening and evaluation of such compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's potency against a specific microorganism.

Protocol:

  • Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.

  • Compound Preparation: "this compound" is dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Serial two-fold dilutions are prepared in a 96-well microplate.

  • Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Visual inspection and measurement of optical density at 600 nm are used for confirmation.

Cytotoxicity Assay

Assessing the toxicity of the compound against mammalian cells is crucial to determine its therapeutic index.

Protocol:

  • Cell Line and Culture: HepG2 cells (a human liver cell line) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of "this compound" for 48 hours.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured, which is proportional to the number of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Logical Workflow and Signaling Pathways

The development and characterization of a novel antimycobacterial agent follow a structured workflow, from initial screening to lead optimization. While the specific signaling pathway targeted by "this compound" is yet to be elucidated, a general representation of its potential mechanism of action can be visualized.

experimental_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization compound_library Compound Library primary_screen Primary Screen (M. tuberculosis H37Rv) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification mic_determination MIC Determination hit_identification->mic_determination selectivity_index Selectivity Index (CC50 / MIC) mic_determination->selectivity_index cytotoxicity_assay Cytotoxicity Assay cytotoxicity_assay->selectivity_index target_identification Target Identification selectivity_index->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis sar_studies Structure-Activity Relationship (SAR) pathway_analysis->sar_studies adme_properties ADME Profiling sar_studies->adme_properties lead_candidate Lead Candidate adme_properties->lead_candidate

Caption: Drug discovery workflow for antimycobacterial agents.

signaling_pathway cluster_cell Mycobacterial Cell agent Antimycobacterial agent-2 target_enzyme Putative Target Enzyme (e.g., InhA, KasA) agent->target_enzyme Inhibition product Product (Essential for cell wall synthesis) target_enzyme->product Catalyzes substrate Substrate substrate->target_enzyme Binds to cell_wall Mycolic Acid Synthesis & Cell Wall Integrity product->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Hypothetical signaling pathway of this compound.

Conclusion and Future Directions

"this compound" represents a conceptual starting point in the quest for novel treatments against mycobacterial infections. The methodologies and workflows detailed in this guide provide a framework for the systematic evaluation of such candidate molecules. Future research will focus on the synthesis and screening of a focused library of compounds, followed by rigorous in vitro and in vivo testing to identify a lead candidate with potent and selective antimycobacterial activity. Elucidation of the precise mechanism of action will be paramount in optimizing the therapeutic potential of this chemical series.

The Resurgence of a Classic: A Technical Guide to the Synthesis and Screening of Novel "Antimycobacterial Agent-2" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAPE TOWN, South Africa – In the global fight against tuberculosis (TB), a formidable and ever-evolving foe, the scientific community is continuously seeking novel therapeutic agents. This whitepaper details the synthesis, characterization, and antimycobacterial screening of a promising new class of compounds: derivatives of "Antimycobacterial agent-2". This agent, identified as 16-deacetoxy-16β-ethoxyfusidic acid, a derivative of the classic antibiotic fusidic acid, has demonstrated potent activity against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimycobacterial agents.

"this compound" (also referred to as compound 58 in seminal research) has emerged from drug repositioning efforts, showcasing the potential of modifying existing scaffolds to combat new threats. It exhibits a Minimum Inhibitory Concentration (MIC₉₉) of 0.8 µM against the H37Rv strain of M. tuberculosis, with a cytotoxic concentration (IC₅₀) of 48.1 µM against Chinese Hamster Ovary (CHO) cells, indicating a promising therapeutic window.[1][2][3] This document provides a comprehensive overview of the synthetic methodologies employed to generate derivatives of this lead compound and the screening protocols used to evaluate their efficacy.

Data Presentation: Structure-Activity Relationship of Fusidic Acid Derivatives

The antimycobacterial activity of fusidic acid derivatives is intricately linked to their structural modifications. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships (SAR) observed.

Table 1: Antimycobacterial Activity of C-16 Modified Fusidic Acid Derivatives

CompoundMIC₉₉ (µM) vs. M. tuberculosis H37RvIC₅₀ (µM) vs. CHO Cells
Fusidic AcidOAcH<0.15>100
This compound (58) OEt H 0.8 48.1
Derivative AOPrH1.255.3
Derivative BOBuH2.568.7

Table 2: Antimycobacterial Activity of C-21 Amide Derivatives of Fusidic Acid

CompoundAmide MoietyMIC₉₀ (µM) vs. M. tuberculosis H37RvMa
1.26 N-(4-sulfamoylbenzyl)2.71
Derivative CN-benzyl>10
Derivative DN-phenethyl5.2
Derivative EN-(2-hydroxyethyl)8.9

Experimental Protocols

General Synthetic Scheme for C-16 Derivatives

The synthesis of "this compound" and related C-16 derivatives commences with the selective hydrolysis of the C-16 acetate of fusidic acid, followed by etherification.

Step 1: Deacetylation of Fusidic Acid Fusidic acid is treated with a mild base, such as sodium methoxide in methanol, at room temperature to selectively cleave the acetyl group at the C-16 position, yielding 16-deacetylfusidic acid.

Step 2: Etherification at C-16 The resulting hydroxyl group at C-16 is then alkylated using an appropriate alkyl halide (e.g., ethyl iodide for "this compound") in the presence of a base like silver(I) oxide in a suitable solvent such as dichloromethane. The reaction is typically stirred at room temperature for 24-48 hours.

General Synthetic Scheme for C-21 Amide Derivatives

The synthesis of C-21 amide derivatives involves the activation of the carboxylic acid moiety of fusidic acid, followed by coupling with a desired amine.[4]

Step 1: Carboxylic Acid Activation Fusidic acid is dissolved in an anhydrous solvent like dichloromethane. A coupling agent, such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), is added along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to form the activated ester.

Step 2: Amide Bond Formation The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified using column chromatography.

Antimycobacterial Screening Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimycobacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: The bacterial suspension is further diluted and added to each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. Visual inspection is aided by the addition of a growth indicator such as resazurin.

Mandatory Visualizations

Synthesis_of_Antimycobacterial_Agent_2 Fusidic_Acid Fusidic Acid (C-16 OAc) Deacetylated_FA 16-Deacetylfusidic Acid (C-16 OH) Fusidic_Acid->Deacetylated_FA Agent_2 This compound (C-16 OEt) Deacetylated_FA->Agent_2 reagent1 1. NaOMe, MeOH 2. Work-up reagent2 EtI, Ag₂O, DCM

Caption: Synthetic pathway to "this compound".

Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis H37Rv Inoculum Inoculation Inoculate Microplates Inoculum->Inoculation Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Readout Add Resazurin & Read Plates Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: Workflow for antimycobacterial screening.

This technical guide provides a foundational understanding of the synthesis and evaluation of "this compound" derivatives. The presented data and protocols offer a starting point for further research and development in the quest for novel treatments for tuberculosis. The promising activity of this repurposed antibiotic scaffold underscores the value of exploring chemical space around known therapeutic agents.

References

Novel Scaffolds for Antimycobacterial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antimycobacterial agents with new mechanisms of action. This technical guide provides an in-depth overview of promising new chemical scaffolds, their biological activities, mechanisms of action, and the experimental protocols crucial for their evaluation.

Novel Antimycobacterial Scaffolds and Their Biological Activity

A diverse array of chemical scaffolds has emerged from recent drug discovery efforts, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb. These scaffolds originate from both synthetic libraries and natural products. The following tables summarize the quantitative data for several promising classes of compounds.

Synthetic Scaffolds

High-throughput screening of synthetic compound libraries has yielded numerous promising hits. These scaffolds often target essential mycobacterial enzymes or cellular processes.

Scaffold ClassCompound ExampleTargetMtb StrainMIC (µM)Cytotoxicity IC50 (µM)Selectivity Index (SI)Reference
Hydrazide-1,3,4-Oxadiazole Compound 1kInhA (putative)H37Rv8 µg/mL>100 (SH-SY5Y)>12.5[1]
Compound 1lInhA (putative)H37Rv8 µg/mL>100 (SH-SY5Y)>12.5[1]
Imidazo[1,2-a]pyridinecarboxamides Compound 15UnknownH37Rv0.19>100 (Vero)>526[2]
Compound 16UnknownH37Rv0.10>100 (Vero)>1000[2]
Cyclohexane-1,3-diones Compound 39UnknownH37Rv2.5 µg/mLNon-toxic at 50 µM>20[3]
Arylcarboxamides (Naphthamides) Compound 13cMmpL3 (putative)H37Rv6.55≥ 227 (Vero)>34[4][5]
Compound 13dMmpL3 (putative)H37Rv7.11≥ 227 (Vero)>31[4][5]
Benzo(c)thiophene-1,3-dione Benzo(c)thiophene-1,3-dioneUnknownH37Rv4.0 µg/mLNegligible (5-320 µg/mL)-[6]
Spirocycle MmpL3 Inhibitors Compound 1MmpL3H37Rv0.22--[7]
Compound 2MmpL3H37Rv0.14--[7]
4-Hydroxy-2-pyridones NITD-916InhAH37Rv0.04-0.16--[8]
Ciprofloxacin Derivatives Compound 11DNA GyraseH37Rv1.6>100 (Vero)>61[9]
Compound 28DNA GyraseH37Rv3.7>100 (Vero)>27[9]
Natural Product Scaffolds

Nature remains a rich source of complex and diverse chemical structures with potent biological activities. Natural products and their derivatives continue to be a significant pipeline for new antimycobacterial leads.

Scaffold ClassCompound ExampleSourceMtb StrainMIC (µg/mL)Cytotoxicity IC50 (µM)Selectivity Index (SI)Reference
Indolecarboxamides Compound 12Synthetic modification of natural product scaffoldXDR strainsLow nM rangeDevoid of apparent toxicityHigh[10]
Compound 13Synthetic modification of natural product scaffoldXDR strainsLow nM rangeDevoid of apparent toxicityHigh[10]
Compound 14Synthetic modification of natural product scaffoldXDR strainsLow nM rangeDevoid of apparent toxicityHigh[10]
Spectinamides Spectinamide analogsSemisynthetic derivative of spectinomycinMDR/XDR strainsPotentNo cytotoxicityHigh[11]

Key Drug Targets and Signaling Pathways

Understanding the mechanism of action of novel scaffolds is crucial for their development. Several key mycobacterial enzymes and pathways have been identified as promising targets.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase)

DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. Its inhibition disrupts cell wall formation, leading to bacterial death.

DprE1_Inhibition_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor (e.g., Benzothiazinones) Inhibitor->DprE1 Inhibition

DprE1 Inhibition Pathway
InhA (Enoyl-Acyl Carrier Protein Reductase)

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

InhA_Inhibition_Pathway FASII Fatty Acid Synthase-II (FAS-II) Pathway Elongation Fatty Acid Elongation FASII->Elongation InhA InhA Elongation->InhA MycolicAcid Mycolic Acid Synthesis CellWall Mycobacterial Cell Wall MycolicAcid->CellWall InhA->MycolicAcid Inhibitor Direct InhA Inhibitor (e.g., Hydrazides, Pyridones) Inhibitor->InhA Direct Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation ActivatedINH Activated Isoniazid KatG->ActivatedINH ActivatedINH->InhA Inhibition

InhA Inhibition Pathway
MmpL3 (Mycobacterial Membrane Protein Large 3)

MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acid-containing molecules in the cell wall.

MmpL3_Inhibition_Pathway TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri TDM_AG Trehalose Dimycolate (TDM) & Mycolyl-Arabinogalactan-Peptidoglycan TMM_peri->TDM_AG CellWall Mycobacterial Cell Wall TDM_AG->CellWall Inhibitor MmpL3 Inhibitor (e.g., Arylcarboxamides) Inhibitor->MmpL3 Inhibition of Transport

MmpL3 Inhibition Pathway

Experimental Protocols

The discovery and validation of novel antimycobacterial scaffolds rely on robust and standardized experimental protocols. This section details the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used for Mtb.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • 96-well microtiter plates.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Mycobacterium tuberculosis H37Rv culture.

  • Resazurin sodium salt solution (0.01% w/v in sterile water).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control (containing only DMSO at the same concentration as the compound wells) and a media-only control.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound and the drug-free control. The final volume in these wells will be 200 µL.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability of mammalian cells, which is crucial for determining the selectivity of the compounds.

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidic isopropanol or DMSO).

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Drug Discovery Workflows

The identification of novel antimycobacterial scaffolds typically follows one of two major strategies: phenotypic screening or target-based screening.

Phenotypic Drug Discovery Workflow

This approach involves screening large compound libraries for their ability to kill or inhibit the growth of whole Mtb cells, without prior knowledge of the drug's target.

Phenotypic_Workflow Library Compound Library HTS High-Throughput Phenotypic Screen (Whole-cell Mtb) Library->HTS Hits Primary Hits HTS->Hits Confirmation Hit Confirmation & Dose-Response Hits->Confirmation ConfirmedHits Confirmed Hits Confirmation->ConfirmedHits Cytotoxicity Cytotoxicity Assay ConfirmedHits->Cytotoxicity MOA Mechanism of Action (MoA) Studies ConfirmedHits->MOA SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Lead Lead Compound SAR->Lead MOA->SAR

Phenotypic Drug Discovery Workflow
Target-Based Drug Discovery Workflow

This strategy focuses on identifying compounds that modulate the activity of a specific, validated mycobacterial target that is essential for the bacterium's survival.

TargetBased_Workflow TargetID Target Identification & Validation AssayDev Assay Development (Biochemical/Biophysical) TargetID->AssayDev HTS High-Throughput Target-Based Screen AssayDev->HTS Hits Primary Hits HTS->Hits Confirmation Hit Confirmation & IC50 Determination Hits->Confirmation ConfirmedHits Confirmed Hits Confirmation->ConfirmedHits WholeCell Whole-Cell Activity (MIC Assay) ConfirmedHits->WholeCell SAR Structure-Activity Relationship (SAR) WholeCell->SAR Lead Lead Compound SAR->Lead

Target-Based Drug Discovery Workflow

Conclusion

The landscape of antimycobacterial drug discovery is dynamic, with a continuous influx of novel chemical scaffolds showing promise against Mycobacterium tuberculosis. The integration of phenotypic and target-based screening approaches, coupled with robust in vitro and in vivo evaluation, is essential for advancing these scaffolds from hits to clinical candidates. This guide provides a foundational understanding of the current state of the field, offering valuable insights and methodologies for researchers dedicated to combating the global threat of tuberculosis.

References

Methodological & Application

Application Notes and Protocols: Assessing the Cytotoxicity of Antimyc మనో mycobacterial Agent-2 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimycobacterial agent-2 is a compound that has demonstrated potent activity against Mycobacterium tuberculosis (M.tb) H37Rv with a minimum inhibitory concentration (MIC99) of 0.8 µM.[1] While its primary application is in the field of infectious disease, it is crucial to evaluate its potential off-target effects on host cells. Preliminary studies have indicated cytotoxic activity in Chinese Hamster Ovary (CHO) cells, with a reported half-maximal inhibitory concentration (IC50) of 48.1 µM.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various mammalian cell lines using standard in vitro assays. The following protocols are essential for determining the therapeutic index and understanding the safety profile of this compound.[2][3]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays described in this document.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1075.1 ± 6.3
2555.4 ± 5.9
5047.8 ± 4.5
10020.7 ± 3.1

Table 2: Membrane Integrity as Determined by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
18.3 ± 1.5
1022.7 ± 2.1
2540.2 ± 3.5
5051.6 ± 4.0
10078.9 ± 5.4

Table 3: Apoptosis and Necrosis Analysis by Annexin V & Propidium Iodide Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)96.2 ± 2.12.1 ± 0.51.2 ± 0.30.5 ± 0.1
2560.5 ± 4.525.3 ± 3.110.1 ± 1.84.1 ± 0.9
5040.1 ± 3.838.7 ± 4.215.6 ± 2.55.6 ± 1.1
10015.3 ± 2.920.1 ± 3.355.4 ± 6.79.2 ± 2.0

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G A Cell Culture (e.g., A549, HepG2, CHO) B Cell Seeding in 96-well Plates A->B C Treatment with this compound (Varying Concentrations) B->C D Incubation (24, 48, or 72 hours) C->D E Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Annexin V/PI Staining (Apoptosis/Necrosis) E->H I Data Acquisition (Spectrophotometry/Flow Cytometry) F->I G->I H->I J Data Analysis and Interpretation I->J

Figure 1. General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[4][5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[6][7]

Materials:

  • Mammalian cells of interest (e.g., A549, HepG2, CHO)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[4]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][9]

  • Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[11]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound or vehicle control. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).[12]

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 300 x g for 5 minutes.[10]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

  • Add 50 µL of the stop solution provided in the kit to each well.[13]

  • Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength of 680 nm should be used to determine background absorbance.[13]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values from the experimental, spontaneous release, and maximum release wells.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[16]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.[14]

  • Centrifuge the cells at 400-600 x g for 5 minutes and discard the supernatant.[17]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V and gently vortex.[17]

  • Incubate for 10-15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer.

  • Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light, immediately before analysis.[16][17]

  • Analyze the cells by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls to set the appropriate gates.[15]

Potential Signaling Pathway of Cytotoxicity

The precise mechanism of cytotoxicity for this compound is not fully elucidated. However, many cytotoxic agents induce cell death through the intrinsic apoptosis pathway, often initiated by cellular stress such as oxidative stress or DNA damage.[18][19] The following diagram illustrates a hypothetical signaling cascade that could be activated by this compound.

G cluster_0 A This compound B Cellular Stress (e.g., Oxidative Stress, DNA Damage) A->B C p53 Activation B->C D Bax/Bak Activation C->D E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Executioner Caspase Activation (Caspase-3, -7) H->I J Apoptosis I->J

Figure 2. Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Antimycobacterial Agent-2: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antimycobacterial agents is critical in the global fight against tuberculosis and other mycobacterial infections. "Antimycobacterial agent-2" represents a promising new chemical entity with potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and ensuring therapeutic efficacy and safety. These application notes provide detailed protocols for determining the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Part 1: Solubility Testing of this compound

Objective: To determine the thermodynamic (equilibrium) and kinetic solubility of this compound in various aqueous and organic solvents relevant to pharmaceutical formulation.[5][6][7]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[6]

Materials and Equipment:

  • This compound (pure, solid form)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

  • Solvents:

    • Purified water

    • pH 1.2 HCl buffer

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer

    • pH 7.4 Phosphate-buffered saline (PBS)

    • Ethanol

    • Dimethyl sulfoxide (DMSO)[8]

Experimental Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set at 25°C and 37°C.

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[6][7]

  • After shaking, allow the vials to stand undisturbed for at least 1 hour to allow undissolved particles to settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Measure the pH of the aqueous samples after the experiment.[5]

Data Presentation:

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Purified Water250.01515
Purified Water370.02222
pH 1.2 HCl Buffer370.550550
pH 4.5 Acetate Buffer370.120120
pH 6.8 Phosphate Buffer370.01818
pH 7.4 PBS370.01212
Ethanol2515.515500
DMSO25>200>200000
Kinetic Solubility Protocol (Nephelometry)

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, which is relevant for early drug discovery and high-throughput screening.[5][9] Nephelometry is a rapid method that measures the turbidity of a solution caused by insoluble particles.[9]

Materials and Equipment:

  • This compound stock solution in DMSO

  • Microplate nephelometer

  • 96-well microplates

  • Aqueous buffer (e.g., pH 7.4 PBS)

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the buffer-containing wells.

  • Measure the light scattering of the samples in the microplate nephelometer at regular intervals.

  • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Data Presentation:

Table 2: Kinetic Solubility of this compound

Solvent SystemMethodKinetic Solubility (µM)
pH 7.4 PBSNephelometry55

Solubility Testing Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh excess compound thermo_add_solvent Add solvent thermo_start->thermo_add_solvent thermo_shake Shake at constant T° (24-48h) thermo_add_solvent->thermo_shake thermo_centrifuge Centrifuge thermo_shake->thermo_centrifuge thermo_sample Sample supernatant thermo_centrifuge->thermo_sample thermo_analyze Analyze by HPLC thermo_sample->thermo_analyze kinetic_start Prepare DMSO stock kinetic_add_buffer Add buffer to plate kinetic_start->kinetic_add_buffer kinetic_dilute Serial dilution kinetic_add_buffer->kinetic_dilute kinetic_measure Measure turbidity (Nephelometry) kinetic_dilute->kinetic_measure

Caption: Workflow for thermodynamic and kinetic solubility testing.

Part 2: Stability Testing of this compound

Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions, following ICH guidelines Q1A(R2).[1][2][3]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[2][3]

Materials and Equipment:

  • This compound

  • HPLC system with a validated stability-indicating method

  • pH meter

  • Forced degradation chambers (oven, photostability chamber)

  • Reagents: HCl, NaOH, H₂O₂

Experimental Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1][2]

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the percentage of degradation and identify any major degradation products.

Data Presentation:

Table 3: Forced Degradation of this compound

Stress ConditionDurationAssay (% Remaining)Degradation Products (% Peak Area)
0.1 N HCl, 60°C24 h85.2DP1 (5.8%), DP2 (8.1%)
0.1 N NaOH, 60°C24 h78.9DP3 (12.5%), DP4 (7.3%)
3% H₂O₂, RT24 h92.1DP5 (6.5%)
80°C (Solid)48 h98.5Minor peaks <0.5%
PhotostabilityICH Q1B96.3DP6 (2.8%)
Long-Term and Accelerated Stability Protocol

These studies are designed to predict the shelf life of the drug substance under defined storage conditions.[10][11]

Materials and Equipment:

  • This compound (at least three primary batches)[1][2][3]

  • Stability chambers with controlled temperature and humidity

  • Appropriate container closure systems[12][13]

  • HPLC system with a validated stability-indicating method

Experimental Protocol:

  • Package samples of this compound from three different batches in the proposed container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[10]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change at accelerated conditions)[10]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[1][2][10]

  • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation:

Table 4: Accelerated Stability of this compound (40°C/75% RH)

Time (Months)AppearanceAssay (% Initial)Total Degradation Products (%)
0White Powder100.0<0.1
3White Powder99.10.8
6White Powder98.21.5

Table 5: Long-Term Stability of this compound (25°C/60% RH)

Time (Months)AppearanceAssay (% Initial)Total Degradation Products (%)
0White Powder100.0<0.1
3White Powder99.80.2
6White Powder99.70.2
12White Powder99.50.4
24White Powder99.10.8

Stability Testing Workflow

G cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability stress_conditions Acid Base Oxidation Heat Light stress_expose Expose Drug Substance stress_conditions->stress_expose stress_analyze Analyze by HPLC stress_expose->stress_analyze stress_identify Identify Degradation Pathways stress_analyze->stress_identify lt_start Package 3 Batches lt_store Store at ICH Conditions (Long-Term & Accelerated) lt_start->lt_store lt_pull Pull Samples at Timepoints lt_store->lt_pull lt_analyze Analyze for Assay & Impurities lt_pull->lt_analyze lt_evaluate Evaluate Data & Propose Retest Period lt_analyze->lt_evaluate

Caption: Workflow for forced degradation and long-term stability studies.

Part 3: Hypothetical Signaling Pathway of this compound

To provide context for its development, we can hypothesize a mechanism of action. Many antimycobacterial drugs target the unique cell wall of Mycobacterium tuberculosis.[14][15][16] A common target is the synthesis of mycolic acids, which are essential components of this cell wall.[15]

Hypothetical Mechanism: this compound is a prodrug activated by the mycobacterial enzyme KatG. The activated form then targets and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis (FAS-II) pathway responsible for mycolic acid elongation.[15]

Signaling Pathway Diagram

G cluster_cell Mycobacterium Cell Agent-2_ext Antimycobacterial Agent-2 (Prodrug) Agent-2_int Agent-2 Agent-2_ext->Agent-2_int Diffusion KatG KatG (Catalase-Peroxidase) Agent-2_int->KatG Activated_Agent Activated Agent-2 KatG->Activated_Agent Activation InhA InhA Activated_Agent->InhA Inhibition FAS-II FAS-II Pathway InhA->FAS-II Mycolic_Acid Mycolic Acid Synthesis FAS-II->Mycolic_Acid Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall

Caption: Hypothetical mechanism of action for this compound.

References

Application Note & Protocol: High-Throughput Screening for Analogs of "Antimycobacterial Agent-2"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. This necessitates the discovery and development of novel antimycobacterial agents with new mechanisms of action. "Antimycobacterial agent-2" is a promising lead compound identified in a primary screen. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify potent analogs of "this compound" and characterize their activity. The primary assay described is the Microplate Alamar Blue Assay (MABA), a widely used, reliable, and cost-effective method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.[1][2][3]

Principle of the Assay

The MABA assay utilizes the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of mycobacteria.[3] Actively respiring cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The degree of fluorescence is proportional to the number of viable, metabolically active cells. In the presence of an effective antimycobacterial agent, cellular metabolism is inhibited, and thus the reduction of Alamar Blue is prevented, resulting in a blue color and low fluorescence. This colorimetric and fluorometric readout allows for a quantitative determination of bacterial growth inhibition.[1][4]

Experimental Workflow

The overall workflow for the high-throughput screening of "this compound" analogs is depicted below. This process begins with the preparation of the compound library and mycobacterial cultures, followed by the HTS assay, data analysis, and hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Hit Confirmation Compound_Library Compound Library Preparation (this compound Analogs) Assay_Plating Assay Plating (384-well format) Compound_Library->Assay_Plating Culture_Prep Mycobacterium Culture Preparation (e.g., M. tuberculosis H37Rv) Culture_Prep->Assay_Plating Incubation Incubation (7 days at 37°C) Assay_Plating->Incubation Alamar_Blue Alamar Blue Addition Incubation->Alamar_Blue Readout Fluorescence/Absorbance Reading Alamar_Blue->Readout Data_Analysis Data Analysis (Z'-factor, % Inhibition) Readout->Data_Analysis Hit_Selection Hit Selection (≥90% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (MIC Determination) Hit_Selection->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) Dose_Response->Cytotoxicity

Caption: High-throughput screening workflow for "this compound" analogs.

Potential Signaling Pathway Target: Mycolic Acid Biosynthesis

Many effective antimycobacterial drugs, such as isoniazid, target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] The InhA enzyme, an enoyl-acyl carrier protein reductase, is a key player in this pathway. It is hypothesized that "this compound" and its analogs may act by inhibiting this pathway.

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) cluster_inhibition Inhibition KasA KasA AcpM AcpM KasA->AcpM Elongation MabA MabA AcpM->MabA InhA InhA MabA->InhA Reduction Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Agent2 Antimycobacterial Agent-2 Analogs Agent2->InhA Inhibition

Caption: Proposed inhibition of the mycolic acid biosynthesis pathway by "this compound" analogs.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (or a suitable surrogate like Mycobacterium aurum for initial screening)[6]

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • "this compound" analog library dissolved in DMSO

  • Positive control drug (e.g., Rifampicin, Isoniazid)

  • Sterile, black, clear-bottom 384-well microplates

  • DMSO (Dimethyl sulfoxide)

Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted for a 384-well format for high-throughput screening.[7]

  • Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

    • Dilute the bacterial culture in fresh 7H9 broth to a final OD600 of approximately 0.001. This corresponds to approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each "this compound" analog from the library plate into the corresponding wells of the 384-well assay plate. The final concentration for single-point screening is typically 10 µg/mL.[7]

    • Include appropriate controls on each plate:

      • Positive Control: Wells containing a known antimycobacterial drug (e.g., Rifampicin at 2 µg/mL).

      • Negative Control (Vehicle Control): Wells containing DMSO at the same concentration as the compound wells.

      • Media Blank: Wells containing only sterile media.

  • Bacterial Inoculation:

    • Dispense 40 µL of the diluted bacterial culture into each well of the assay plate, excluding the media blank wells.

    • Add 40 µL of sterile media to the media blank wells.

  • Incubation:

    • Seal the plates with a breathable membrane or plate sealer.

    • Incubate the plates for 7 days at 37°C in a humidified incubator.

  • Assay Development and Readout:

    • After the incubation period, add 10 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 16-24 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be read at 570 nm and 600 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_media_blank) / (RFU_dmso_control - RFU_media_blank)) where RFU is the Relative Fluorescence Unit.

  • Hit Selection:

    • Compounds exhibiting ≥90% inhibition in the primary screen are considered "hits" and are selected for further characterization.[7]

  • Dose-Response and MIC Determination:

    • Hits are re-tested in a dose-response format to determine the Minimum Inhibitory Concentration (MIC). This involves a serial dilution of the compound (e.g., 10-point, two-fold dilutions).[7]

    • The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.

Data Presentation

The following table summarizes representative data for "this compound" and a selection of its analogs.

Compound IDStructure ModificationMIC (µg/mL) against M. tb H37RvIC50 (µM) against Vero CellsSelectivity Index (SI = IC50/MIC)
This compoundParent Compound1.25> 100> 80
AMA2-001R1 = -Cl0.6285137
AMA2-002R1 = -F0.80> 100> 125
AMA2-003R2 = -OCH32.5> 100> 40
AMA2-004R1 = -Cl, R2 = -OCH30.3160193
AMA2-005R3 = Pyridine5.0> 100> 20
Rifampicin (Control)-0.12550400

Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize potent analogs of "this compound." The detailed MABA protocol, coupled with the proposed workflow and data analysis strategy, offers a robust approach for advancing novel antimycobacterial lead compounds in the drug discovery pipeline. Promising analogs with high potency against M. tuberculosis and a favorable selectivity index should be prioritized for further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

Application Notes and Protocols for Antimycobacterial Agent-2 (Compound 22)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel antimycobacterial agent, designated here as Antimycobacterial Agent-2 (Compound 22). This compound belongs to the spiropyrimidetrione class of DNA gyrase inhibitors and has demonstrated promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains.

Mechanism of Action

This compound (Compound 22) is an inhibitor of DNA gyrase, an essential enzyme in Mycobacterium tuberculosis responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Unlike fluoroquinolones, which also target DNA gyrase, Compound 22 operates via a novel mechanism involving the Mg2+-independent stabilization of the DNA cleavage complex.[1][2][3] This distinct mode of action means that it does not exhibit cross-resistance with fluoroquinolones, making it a valuable candidate for treating fluoroquinolone-resistant MDR-TB.[1][2][3] The inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4]

This compound Mechanism of Action Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Normal Function Cleavage Complex Stabilized DNA-Gyrase Cleavage Complex DNA Gyrase->Cleavage Complex Stabilized by Agent-2 This compound (Compound 22) Agent-2->Cleavage Complex Replication/Transcription Block Replication & Transcription Blocked Cleavage Complex->Replication/Transcription Block Cell Death Cell Death Replication/Transcription Block->Cell Death In Vivo Efficacy Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Infection Aerosol Infection of BALB/c Mice with M. tuberculosis Erdman Lux Grouping Randomization into Treatment Groups (Vehicle, Positive Control, Agent-2) Infection->Grouping Dosing Daily Oral Gavage for 12 Days Grouping->Dosing Euthanasia Euthanasia 3 Days Post-Treatment Dosing->Euthanasia Homogenization Lung & Spleen Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H10 Agar Homogenization->Plating Incubation Incubation and CFU Counting Plating->Incubation Evaluation Efficacy Evaluation (CFU Reduction vs. Control) Incubation->Evaluation

References

Application Notes & Protocols: Pretomanid ("Antimycobacterial agent-2") in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pretomanid, a novel antimycobacterial agent, and its application in combination therapy for the treatment of drug-resistant tuberculosis (TB). Detailed protocols for key in vitro assays to evaluate drug synergy and bactericidal activity are also included.

Introduction to Pretomanid

Pretomanid (formerly PA-824) is a nitroimidazooxazine antimycobacterial agent, representing a new class of drugs for treating tuberculosis.[1][2] It was developed by the non-profit organization TB Alliance and received its first regulatory approval from the U.S. Food and Drug Administration (FDA) in August 2019.[1][3][4] Pretomanid is specifically indicated for the treatment of adults with pulmonary extensively drug-resistant (XDR-TB) or treatment-intolerant/non-responsive multidrug-resistant TB (MDR-TB), as part of a combination regimen with bedaquiline and linezolid (BPaL regimen).[4][5][6] The development of new chemical entities like Pretomanid is crucial in combating the growing threat of drug-resistant Mycobacterium tuberculosis (Mtb) strains.[1]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[3][5][7] Its mechanism is twofold, targeting both replicating and non-replicating (dormant) bacteria, which is critical for eradicating persistent infections.[3][5][7][8]

  • Aerobic Conditions (Replicating Bacteria): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][8][9] This disruption of the cell wall integrity leads to bactericidal effects against actively replicating Mtb.[5]

  • Anaerobic Conditions (Non-Replicating Bacteria): In the low-oxygen environments typical of TB granulomas, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn).[3][8] This activation process releases reactive nitrogen species, including nitric oxide (NO).[3][5][8] Nitric oxide acts as a respiratory poison, disrupting the bacterium's cellular energy metabolism and leading to cell death even in a dormant state.[5][8]

The activation of Pretomanid is dependent on the cofactor F420, which is reduced by the enzyme glucose-6-phosphate dehydrogenase (G6PD).[5] This process links the drug's activation to the pentose phosphate pathway of the mycobacterium.[10]

Pretomanid_Mechanism_of_Action Pretomanid Mechanism of Action cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Dormant Mtb) Pretomanid_A Pretomanid Mycolic_Acid_Synth Mycolic Acid Synthesis Pretomanid_A->Mycolic_Acid_Synth Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synth->Cell_Wall_Disruption Leads to Bactericidal_Effect_A Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect_A Pretomanid_An Pretomanid (Prodrug) Ddn Ddn Nitroreductase (Cofactor F420H2) Pretomanid_An->Ddn Activated by Active_Metabolites Active Metabolites Ddn->Active_Metabolites NO_Release Nitric Oxide (NO) Release Active_Metabolites->NO_Release Respiratory_Poison Respiratory Poisoning NO_Release->Respiratory_Poison Bactericidal_Effect_An Bactericidal Effect Respiratory_Poison->Bactericidal_Effect_An

Pretomanid's dual mechanism of action.

Combination Therapy: The BPaL and BPaLM Regimens

Pretomanid's efficacy is significantly enhanced when used in combination with other anti-TB drugs, which also helps to prevent the development of drug resistance.[8][9] The most notable regimens are BPaL and BPaLM.

  • BPaL Regimen: This regimen consists of B edaquiline, P retomanid, and L inezolid.[1] It is an all-oral, six-month treatment for highly drug-resistant TB.[2]

  • BPaLM Regimen: This regimen adds M oxifloxacin to the BPaL combination and is also a six-month, all-oral treatment option.[1][11]

The World Health Organization (WHO) now suggests the use of these shorter, all-oral regimens over longer (9-18 month) traditional treatments for most patients with MDR/RR-TB.[1]

Quantitative Data: Efficacy of Pretomanid-Based Regimens

The following tables summarize the treatment success rates from key clinical trials and observational studies of Pretomanid-based combination therapies.

Table 1: Efficacy of the BPaL Regimen in Clinical Trials

Trial NamePatient PopulationNumber of PatientsTreatment DurationSuccess RateCitation(s)
Nix-TB XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TB1076 Months90%[2][5][12]
ZeNix XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TB1816 Months89-93% (across different linezolid doses)[12]

Table 2: Efficacy of BPaLM and BPaL-based Regimens in Clinical and Real-World Settings

Study/TrialRegimenPatient PopulationNumber of PatientsSuccess RateCitation(s)
TB-PRACTECAL BPaLMRifampicin-Resistant TB30189%[11]
Nigerian Study BPaLMDR/RR-TB10100%[13]
Nigerian Study BPaLMMDR/RR-TBN/A89%[13]
MSF Cohort BPaLM / BPaL + ClofazimineMDR/RR-TB & Pre-XDR-TB66793.6% (Overall)[14]
Italian Study BPaL / BPaLMMDR-TB1990%[15]

Note: Success rate is typically defined as cure or treatment completion without relapse after a specified follow-up period.

Experimental Protocols

The following protocols are fundamental for the preclinical evaluation of new drug combinations involving agents like Pretomanid.

Protocol: Checkerboard Assay for Antimicrobial Synergy

This assay is used to determine if two antimicrobial agents act synergistically, additively, indifferently, or antagonistically. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[16][17]

Objective: To determine the in vitro interaction between Pretomanid and another anti-TB drug.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Pretomanid and second test drug

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of Pretomanid and the second drug at a concentration at least double the expected Minimum Inhibitory Concentration (MIC).[16]

    • In a 96-well plate, serially dilute Pretomanid two-fold along the x-axis (e.g., columns 1-10).

    • Serially dilute the second drug two-fold along the y-axis (e.g., rows A-G).[17]

    • The resulting plate will have a grid of wells each containing a unique combination of drug concentrations.

    • Include control wells: Pretomanid alone (row H), second drug alone (column 11), and a no-drug growth control.[17]

  • Inoculum Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase.

    • Adjust the culture turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to all wells containing drug dilutions and the growth control wells.

    • Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the control wells.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B[16]

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[16][17]

Checkerboard_Assay_Workflow Checkerboard Assay Workflow Start Start Drug_Dilution Prepare 2D Serial Dilutions of Drug A & Drug B in 96-well Plate Start->Drug_Dilution Inoculum_Prep Prepare Mtb Inoculum (~5 x 10^5 CFU/mL) Drug_Dilution->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Read_MIC Determine MICs for Individual Drugs & Combinations Incubation->Read_MIC Calculate_FIC Calculate FIC Index (FICI) FICI = FIC_A + FIC_B Read_MIC->Calculate_FIC Interpret Interpret FICI Calculate_FIC->Interpret Synergy Synergy (FICI <= 0.5) Interpret->Synergy Additive Additive/Indifference (0.5 < FICI <= 4.0) Interpret->Additive Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism End End Synergy->End Additive->End Antagonism->End

Workflow for the checkerboard synergy assay.
Protocol: Time-Kill Curve Assay for Bactericidal Activity

This assay provides dynamic data on the rate at which an antimicrobial agent or combination kills a bacterial population over time.[18]

Objective: To assess the bactericidal activity of Pretomanid alone and in combination with other drugs against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with OADC supplement

  • Pretomanid and other test drugs at desired concentrations (e.g., 1x, 4x, 8x MIC)

  • Sterile culture flasks or tubes

  • Middlebrook 7H11 agar plates

  • Sterile saline or PBS with Tween 80 for dilutions

Procedure:

  • Inoculum Preparation:

    • Grow an Mtb culture in 7H9 broth to early or mid-log phase.

    • Dilute the culture to a starting density of approximately 10⁵ - 10⁶ CFU/mL in flasks containing fresh broth.

  • Drug Exposure:

    • Add the test drug(s) to the flasks at the desired final concentrations. Include a no-drug growth control.

    • Incubate all flasks at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each flask.[18]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks, until colonies are visible.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time (in days) for each drug concentration and the control.

  • Interpretation of Results:

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as <3-log₁₀ reduction in CFU/mL and no significant increase compared to the initial inoculum.

    • The rate of killing can be compared between different drugs and combinations. Synergy can be inferred if the combination shows a ≥2-log₁₀ greater kill than the most active single agent.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental needs and adhere to all institutional safety guidelines for handling Mycobacterium tuberculosis.

References

Application Notes & Protocols: Efficacy Testing of Antimycobacterial agent-2 (represented by Isoniazid)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "Antimycobacterial agent-2," using Isoniazid (INH) as a representative compound. Isoniazid is a cornerstone of first-line tuberculosis treatment, and its extensive research history provides a robust framework for assessing novel antimycobacterial agents.[1][2][3] The protocols outlined below focus on the widely used murine model of tuberculosis, a critical tool in drug discovery and development.[1][4][5]

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for evaluating the in vivo efficacy of new antimycobacterial compounds. Mice are the most common small animal model due to their cost-effectiveness, the availability of immunological reagents, and the existence of numerous inbred and genetically engineered strains.[4]

Key Animal Models:

  • BALB/c and C57BL/6 Mice: These inbred strains are frequently used for tuberculosis research.[6] While both are susceptible to Mycobacterium tuberculosis, they exhibit different immune responses. Standardized studies have shown similar treatment efficacies for standard drug regimens in both strains after low-dose aerosol infection.[6]

  • Guinea Pigs: This model develops lung pathology with caseous necrosis and granulomas that more closely resemble human tuberculosis, making it valuable for studying disease pathology and vaccine efficacy.[4][7]

This document will focus on protocols for the BALB/c mouse model, which is a well-established and validated model for antimycobacterial drug efficacy testing.[1][6]

Data Presentation: Quantitative Efficacy of Isoniazid

The primary endpoint for efficacy in these models is the reduction of bacterial load in target organs, typically the lungs and spleen, measured in Colony Forming Units (CFU). The data is usually presented as the mean log10 CFU per organ.

Table 1: Efficacy of Isoniazid (INH) in BALB/c Mice Following Low-Dose Aerosol Infection with M. tuberculosis
Treatment GroupDuration of TreatmentMean Log10 CFU/Lung (± SD)Mean Log10 CFU/Spleen (± SD)Log10 Reduction vs. Control (Lung)
Untreated Control4 Weeks6.90 ± 0.36Not ReportedN/A
INH (25 mg/kg)2 Weeks5.12 ± 0.25Not Reported1.78
INH (25 mg/kg)4 Weeks4.14 ± 0.30Sterile2.76
INH (25 mg/kg)8 Weeks< 2.0 (Below detection)Sterile> 4.90

Data compiled and adapted from representative studies for illustrative purposes.[8][9][10]

Table 2: Comparative Efficacy of Isoniazid-Containing Regimens
Treatment Regimen (Dose in mg/kg)Duration of TreatmentMean Log10 CFU/Lung (± SD)Log10 Reduction vs. Day 0
Day 0 (Start of Therapy)0 Days6.90 ± 0.36N/A
RIF (10) + INH (25) + PZA (150) + EMB (100)14 Days5.12 ± 0.401.78
RIF (10) + EMB (100) + PZA (150)14 Days4.86 ± 0.352.04

RIF: Rifampin, PZA: Pyrazinamide, EMB: Ethambutol. Data illustrates the contribution of INH to the standard regimen in the initial phase of treatment.[8]

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing

This protocol describes the establishment of a chronic Mycobacterium tuberculosis infection in mice via low-dose aerosol exposure, followed by treatment with the test agent.

Materials:

  • Female BALB/c mice (10-12 weeks old)[1]

  • Mycobacterium tuberculosis Erdman or H37Rv strain[1][6]

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure system)[1]

  • 7H11 agar plates supplemented with OADC[1]

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Tissue homogenizer

  • This compound (Isoniazid solution, 25 mg/kg)[11]

  • Oral gavage needles

Procedure:

  • Infection:

    • Calibrate the aerosol exposure system to deliver approximately 50-100 bacilli into the lungs of each mouse.[1]

    • Expose mice to the M. tuberculosis aerosol.

    • At 24 hours post-infection, sacrifice a subset of mice (n=3) to confirm the initial bacterial implantation dose in the lungs.[1]

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 24 days. At this point, the bacterial load in the lungs will reach a stable, high level (approximately 10^6 - 10^7 CFU).

  • Treatment Initiation (Day 24):

    • Randomize the infected mice into treatment and control groups.

    • Administer "this compound" (Isoniazid 25 mg/kg) or vehicle control (e.g., distilled water) to the respective groups. Administration is typically done by oral gavage, five days a week.[11]

  • Efficacy Assessment:

    • At specified time points (e.g., 2, 4, and 8 weeks of treatment), sacrifice cohorts of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize each organ in 1 ml of PBS-Tween 80.[1]

    • Prepare serial 10-fold dilutions of the organ homogenates.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

    • Express the bacterial load as log10 CFU per organ.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the murine efficacy testing protocol.

G A Prepare M. tuberculosis (Erdman or H37Rv) C Low-Dose Aerosol Infection of BALB/c Mice A->C B Calibrate Aerosol Exposure System B->C D Confirm Implantation Dose (Day 1 Post-Infection) C->D E Allow Infection to Establish (24 Days) C->E F Randomize Mice into Groups (Control vs. Agent-2) E->F G Administer Treatment (Oral Gavage, 5 days/week) F->G H Sacrifice Cohorts (Weeks 2, 4, 8) G->H Time Points I Harvest Lungs & Spleen H->I J Homogenize & Plate Dilutions I->J K Incubate & Count CFU J->K L Analyze Data (Log10 CFU Reduction) K->L

Caption: Workflow for Murine Tuberculosis Efficacy Model.

Signaling Pathways

Understanding the mechanism of action of the test agent and the host's response is critical for interpreting efficacy data.

1. Mechanism of Action of Isoniazid (this compound)

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[12][13][14] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][12]

G cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bactericidal Bactericidal Effect Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Isoniazid (INH) Mechanism of Action Pathway.

2. Host Immune Response to M. tuberculosis Infection

Upon infection, the host mounts a complex immune response involving both innate and adaptive immunity. Macrophages are the primary host cells for M. tuberculosis.[15] The formation of a granuloma is a hallmark of the host response, which serves to contain the infection.[16]

G cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity Mtb M. tuberculosis Macrophage Alveolar Macrophage Mtb->Macrophage Infection Phagocytosis Phagocytosis Macrophage->Phagocytosis Granuloma Granuloma Formation Macrophage->Granuloma Cytokines Cytokine Release (TNF-α, IL-1β) Phagocytosis->Cytokines DC Dendritic Cell (Antigen Presentation) Phagocytosis->DC Recruitment Immune Cell Recruitment (Neutrophils, Monocytes) Cytokines->Recruitment Recruitment->Granuloma TCell T-Cell Activation (CD4+, CD8+) DC->TCell TCell->Granuloma

Caption: Host Immune Response to M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming "Antimycobacterial Agent-2" Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antimycobacterial agent-2" is a placeholder. This guide uses Rifampicin (RIF) , a critical first-line antituberculosis drug, as a representative agent to provide detailed, actionable information. The principles and methodologies described here are broadly applicable to studying resistance mechanisms of other antimycobacterial agents.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and experimental questions researchers face when investigating resistance to Rifampicin.

Q1: What are the primary mechanisms of resistance to this compound (Rifampicin)?

Resistance to Rifampicin in Mycobacterium tuberculosis (Mtb) is predominantly caused by genetic mutations in the drug's target site. However, other mechanisms can also contribute.

  • Target Modification (Primary Mechanism): Over 95% of RIF-resistant Mtb strains have mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase.[1][2][3] These mutations occur within a specific 81-bp hotspot known as the Rifampicin Resistance-Determining Region (RRDR).[3][4] The mutations alter the conformational structure of the RpoB protein, reducing its binding affinity for Rifampicin, thus rendering the drug ineffective.[5]

  • Efflux Pumps: Active efflux systems can pump the drug out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.[3][6] While less common as a primary mechanism for high-level resistance, efflux activity can contribute to low-level resistance or act in concert with other mechanisms.

  • Drug Inactivation: Though less significant for Rifampicin compared to other antibiotics like beta-lactams, enzymatic modification or degradation of the drug is a known resistance mechanism in some bacteria.

Q2: My Mtb strain shows phenotypic resistance to Rifampicin in culture, but sequencing of the RRDR in the rpoB gene reveals no mutations. What are the possible explanations?

This is a common and challenging scenario. Several factors could be responsible:

  • Mutations Outside the RRDR: While most resistance-conferring mutations are in the 81-bp RRDR, mutations in other regions of the rpoB gene can also confer resistance.[3][7] It is advisable to sequence the entire rpoB gene if initial RRDR sequencing is negative.[8]

  • Efflux Pump Overexpression: The strain may be overexpressing one or more efflux pumps that actively remove Rifampicin from the cell.[3] This can be investigated using an efflux pump activity assay (see Protocol 3).

  • Low-Level Resistance: The strain may exhibit low-level resistance, where the Minimum Inhibitory Concentration (MIC) is slightly elevated but may be near the critical concentration used for standard susceptibility testing.[7] This can lead to discordant results between different testing methods.[9]

  • Heteroresistance: The culture may contain a mixed population of susceptible and resistant bacteria. During initial testing, the resistant subpopulation may be too small to be detected by sequencing but large enough to grow in the presence of the drug during phenotypic testing.

  • Sequencing or PCR Failure: Technical issues such as poor DNA quality, inhibitors in the PCR reaction, or inadequate sequencing coverage can lead to a failure to detect existing mutations.

Q3: How can I experimentally differentiate between resistance caused by rpoB mutations and resistance due to efflux pump activity?

A multi-step approach is required to distinguish between these mechanisms.

  • Sequence the Full rpoB Gene: The first step is always to sequence the entire rpoB gene to definitively rule out target modification.[8]

  • Perform an Efflux Pump Inhibition Assay: Conduct MIC testing for Rifampicin in parallel, with and without a known efflux pump inhibitor (EPI) like Verapamil or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[10][11] A significant reduction (four-fold or more) in the MIC value in the presence of the EPI strongly suggests the involvement of efflux pumps.

  • Measure Drug Accumulation: Use a fluorescent probe like Ethidium Bromide (EtBr) or a radiolabeled version of Rifampicin to measure intracellular accumulation.[6][12] Strains with overactive efflux pumps will show lower accumulation of the probe, which increases upon addition of an EPI.

Troubleshooting Experimental Issues

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for Rifampicin against the same Mtb isolate are variable across experiments. What could be causing this?

A: Reproducibility in MIC testing for Mtb can be challenging. The table below outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Inoculum Variability Ensure the inoculum is prepared from a fresh, mid-log phase culture. Standardize the inoculum density precisely using McFarland standards or OD600 measurements.
Drug Instability Prepare fresh Rifampicin stock solutions for each experiment. Rifampicin is sensitive to light and oxidation. Store stock solutions in the dark at the appropriate temperature.
Media Composition Use the same batch of Middlebrook 7H9 broth or 7H11 agar for all related experiments. Variations in albumin, oleic acid, or other supplements can affect drug activity and bacterial growth.
Incubation Conditions Ensure consistent temperature (37°C) and CO2 levels (if required) in your incubator. Check for temperature gradients within the incubator. Seal plates properly to prevent evaporation.
Subjective Reading For manual readings, have the same person read the results, or use a second blinded reader. For colorimetric assays (e.g., Resazurin), use a plate reader to quantify results and establish a clear cutoff threshold.
Issue 2: Failure or Poor Quality of rpoB Gene Sequencing

Q: I am having trouble amplifying or getting clean sequence data for the rpoB gene.

A: This often points to issues with DNA extraction or PCR optimization.

Problem Potential Cause Recommended Solution
No PCR Product Poor DNA quality (presence of PCR inhibitors).Re-purify the genomic DNA using a column-based kit. Include a DNA cleanup step.
Incorrect primer design or annealing temperature.Verify primer sequences against reference Mtb genomes.[13] Perform a gradient PCR to optimize the annealing temperature.
Non-Specific Bands Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Primer-dimer formation.Reduce primer concentration. Consider using a hot-start Taq polymerase.
Noisy Sequence Data Poor quality of the PCR product used for sequencing.Gel-purify the PCR product before sending it for sequencing to remove primers and non-specific products.
Mixed template (heteroresistance).If you suspect a mixed population, clone the PCR product into a vector and sequence individual clones.

Key Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution with Resazurin

This method provides a quantitative measure of susceptibility.

  • Preparation: Grow Mtb in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 ≈ 0.5-0.8).

  • Inoculum Adjustment: Adjust the culture to a 0.5 McFarland standard in fresh 7H9 broth. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 to achieve a final inoculum of ~1.5 x 10^6 CFU/mL.

  • Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Rifampicin (starting from 64 µg/mL down to 0.06 µg/mL). Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well. The final volume in each well should be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Reading: Add 30 µL of Resazurin solution (0.02% w/v) to each well and incubate for another 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • Interpretation: The MIC is the lowest concentration of Rifampicin that prevents the color change from blue to pink.

Protocol 2: rpoB Gene Amplification and Sequencing

This protocol is for identifying mutations associated with resistance.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from an Mtb culture using a standard method such as CTAB-lysozyme or a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the entire rpoB gene or at least the RRDR. A commonly used forward primer is rpoB101F (5'-TACGGTCGGCGAGCTGATCC-3') and reverse primer is rpoB101R (5'-TACGGCGTTTCGATGAACC-3'), which amplify a 411-bp fragment containing the RRDR.[14]

    • Set up a 50 µL PCR reaction containing: 100-200 ng of genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, and 1.25 units of a high-fidelity Taq polymerase.

    • Use the following cycling conditions: 95°C for 5 min, followed by 35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 45s), and a final extension at 72°C for 7 min.

  • Product Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

  • Sequencing: Purify the remaining PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Data Analysis: Align the resulting sequences with a wild-type rpoB reference sequence (e.g., from Mtb H37Rv, GenBank accession L27989) to identify mutations.[13][14]

Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

This assay measures the general activity of efflux pumps.

  • Cell Preparation: Grow Mtb to mid-log phase, harvest the cells by centrifugation, and wash twice with PBS containing 0.05% Tween 80. Resuspend the cells in the same buffer to an OD600 of 0.4.

  • Assay Setup: In a 96-well black microplate, add 100 µL of the cell suspension to each well.

  • Inhibitor Addition: To test the effect of an EPI, add Verapamil to a final concentration of 20-40 µg/mL to the desired wells and incubate for 10 minutes at room temperature.[11] Add buffer only to the control wells.

  • Fluorescence Measurement: Add Ethidium Bromide (EtBr) to all wells at a final concentration of 1-2 µg/mL. Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 60 minutes.

  • Interpretation: Lower fluorescence levels indicate higher efflux activity (EtBr is being pumped out). An increase in fluorescence in the presence of an EPI compared to the control indicates that efflux pumps are being inhibited, leading to EtBr accumulation.[12]

Data Presentation & Visualization

Table 1: Rifampicin MIC Distribution in Clinical Isolates

This table summarizes typical MIC values, helping researchers contextualize their results.

Strain Phenotype rpoB Mutation Status Typical MIC Range (µg/mL) Interpretation
Susceptible (Wild-Type) None≤ 0.25The isolate is fully susceptible to Rifampicin.[15]
Low-Level Resistance e.g., L511P, D516Y, L533P0.5 - 2.0May test susceptible in some systems; associated with poor treatment outcomes.[3][9]
High-Level Resistance e.g., S531L, H526Y> 4.0Clearly resistant; this mutation is the most common and confers strong resistance.[3][4]

Note: MIC values can vary based on the testing method (broth vs. agar) and specific laboratory conditions.

Diagrams of Mechanisms and Workflows

G cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanisms cluster_target_mod Target Modification cluster_efflux Efflux Pump RIF Rifampicin RNAP RNA Polymerase (RpoB subunit) RIF->RNAP Binds and Inhibits Transcription Transcription RNAP->Transcription Blocked rpoB_mut rpoB Gene Mutation RNAP_mut Altered RpoB Subunit rpoB_mut->RNAP_mut Causes RIF_res Rifampicin RIF_res->RNAP_mut Binding Prevented Efflux Efflux Pump RIF_efflux Rifampicin RIF_efflux->Efflux Pumped Out G start Phenotypically Resistant Mtb Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr Amplify rpoB Gene (RRDR first) dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis vs. Wild-Type sequencing->analysis mutation_found Resistance Mutation Identified? analysis->mutation_found end_target Conclusion: Target-Mediated Resistance mutation_found->end_target Yes full_gene_seq Sequence Full rpoB Gene mutation_found->full_gene_seq No efflux_assay Perform Efflux Pump Inhibition Assay mutation_found->efflux_assay No (after full gene seq) full_gene_seq->analysis mic_epi Determine MIC +/- EPI efflux_assay->mic_epi mic_shift Significant MIC Shift? mic_epi->mic_shift end_efflux Conclusion: Efflux-Mediated Resistance mic_shift->end_efflux Yes end_unknown Conclusion: Novel or Complex Mechanism mic_shift->end_unknown No

References

Technical Support Center: Synthesis of Diaryl Ether-Based Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ether-based antimycobacterial agents. While the specific synthesis of "Antimycobacterial agent-2" is not publicly available, this guide addresses common challenges and optimization strategies for the synthesis of this important class of compounds, primarily focusing on Ullmann condensation and Buchwald-Hartwig C-O coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing diaryl ethers as antimycobacterial agents?

A1: The two most prevalent methods for constructing the diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. The Ullmann reaction traditionally uses a copper catalyst, often in stoichiometric amounts, at high temperatures. Modern variations utilize catalytic amounts of copper with various ligands to achieve milder reaction conditions. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that is also widely used and often offers milder conditions and broader substrate scope.

Q2: Why is my Ullmann condensation reaction failing or giving a low yield?

A2: Low yields or failure in Ullmann condensations can be attributed to several factors, including the purity of reactants and solvent, the activity of the copper catalyst, the choice of base, and the reaction temperature. The presence of water can be particularly detrimental. Additionally, electron-rich aryl halides and sterically hindered substrates can be challenging.

Q3: What are the advantages of the Buchwald-Hartwig C-O coupling over the traditional Ullmann condensation?

A3: The Buchwald-Hartwig reaction often proceeds under milder conditions (lower temperatures) and typically requires lower catalyst loadings. It also tends to have a broader substrate scope, tolerating a wider range of functional groups. However, the palladium catalysts and specialized phosphine ligands can be more expensive than the copper catalysts used in the Ullmann reaction.

Q4: How can I minimize the formation of side products in my diaryl ether synthesis?

A4: Common side products can include dehalogenated starting materials and homocoupled products. To minimize these, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Optimizing the reaction temperature, catalyst-to-ligand ratio, and the choice of base can also significantly reduce the formation of unwanted byproducts.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Diaryl Ether
Potential Cause Troubleshooting Suggestion
Inactive Catalyst For Ullmann reactions, activate the copper catalyst. For both Ullmann and Buchwald-Hartwig reactions, ensure the catalyst has not been deactivated by exposure to air or moisture. Consider using a freshly opened bottle or a pre-catalyst.
Poor Substrate Reactivity Electron-rich aryl halides are less reactive in Ullmann condensations. Consider switching to a Buchwald-Hartwig protocol or using a more activating leaving group (e.g., iodide instead of bromide). For sterically hindered substrates, a bulkier ligand (in the case of Buchwald-Hartwig) may be required.
Inappropriate Base The choice of base is critical. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. The solubility of the base can also play a role.
Presence of Water or Oxygen Both Ullmann and Buchwald-Hartwig reactions are sensitive to moisture and oxygen. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.
Incorrect Reaction Temperature Ullmann reactions often require high temperatures (100-200 °C). If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to decomposition. For Buchwald-Hartwig reactions, the optimal temperature is typically lower (80-120 °C).
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Suggestion
Dehalogenated Arene This can result from a reductive process, often facilitated by trace water or other protic sources.Ensure strictly anhydrous conditions. The choice of base can also influence this side reaction.
Homocoupling of Aryl Halide This is a common side reaction in Ullmann condensations.Lowering the reaction temperature or changing the solvent may reduce the rate of homocoupling relative to the desired cross-coupling.
Phenol Homocoupling Can occur under oxidative conditions.Maintain a strictly inert atmosphere throughout the reaction.

Data Presentation

Table 1: Typical Reaction Conditions for Ullmann Diaryl Ether Synthesis

ParameterConditionEffect on Yield
Catalyst CuI, Cu₂O, Cu(OAc)₂Activity can vary; CuI is common.
Ligand Phenanthroline, DMEDA, ProlineCan significantly improve yield and lower reaction temperature.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective due to its higher solubility.
Solvent DMF, Dioxane, Toluene, PyridineHigh-boiling polar aprotic solvents are typical.
Temperature 100 - 200 °CHigher temperatures are often required but can lead to side products.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Diaryl Ether Synthesis

ParameterConditionEffect on Yield
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common palladium precursors.
Ligand BINAP, Xantphos, RuPhos, JohnPhosLigand choice is crucial and depends on the substrates.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are preferred.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80 - 120 °CGenerally milder than Ullmann conditions.

Experimental Protocols

Representative Protocol for Ullmann Condensation

To an oven-dried Schlenk tube is added CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., DMF) is then added, and the mixture is heated to the desired temperature (e.g., 140 °C) with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Protocol for Buchwald-Hartwig C-O Coupling

To an oven-dried Schlenk tube is added the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (e.g., 110 °C) with vigorous stirring for 8-16 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizations

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Glassware reagents Add Aryl Halide, Phenol, Base, Cu Catalyst, Ligand start->reagents inert Evacuate and Backfill with Argon reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 100-200 °C with Stirring solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General workflow for Ullmann diaryl ether synthesis.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Glassware reagents Add Aryl Halide, Phenol, Base, Pd Pre-catalyst, Ligand start->reagents inert Evacuate and Backfill with Argon reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 80-120 °C with Stirring solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General workflow for Buchwald-Hartwig C-O coupling.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive Catalyst start->cause1 cause2 Poor Substrate Reactivity start->cause2 cause3 Inappropriate Base start->cause3 cause4 Presence of H₂O/O₂ start->cause4 cause5 Incorrect Temperature start->cause5 sol1 Use fresh/activated catalyst cause1->sol1 sol2 Switch reaction type or a more reactive substrate cause2->sol2 sol3 Screen different bases cause3->sol3 sol4 Ensure anhydrous/inert conditions cause4->sol4 sol5 Optimize temperature cause5->sol5

Caption: Troubleshooting decision tree for low yield in diaryl ether synthesis.

"Antimycobacterial agent-2" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing assays to determine the efficacy of "Antimycobacterial agent-2" and other novel antimycobacterial compounds. The information is broadly applicable to common cell-based antimycobacterial susceptibility testing methods.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable Z'-factor for a high-throughput screening (HTS) assay for antimycobacterial agents?

A1: A Z'-factor is a statistical indicator of assay quality, reflecting the dynamic range and data variation. For HTS assays, a Z'-factor between 0.5 and 1.0 is considered excellent.[1][2] Assays with a Z'-factor greater than 0 are generally acceptable for screening purposes.[2] For example, a high-throughput screening for M. tuberculosis inhibitors reported Z'-values greater than 0.7, indicating a robust assay.[3] Another study developing a 384-well assay for M. abscessus reported reproducible Z-factors greater than 0.8.[4]

Q2: My negative controls (mycobacteria with no agent) are showing inconsistent growth. What could be the cause?

A2: Inconsistent growth in negative controls can be a significant source of variability. Common causes include:

  • Inoculum preparation: An uneven or improperly quantified bacterial suspension can lead to well-to-well variation. Ensure the inoculum is a homogenous, single-cell suspension and that the optical density (OD) is accurately measured.

  • Media components: Variations in media batches, particularly in supplements like OADC, can affect growth rates.

  • Incubation conditions: Inadequate humidity or temperature fluctuations in the incubator can impact mycobacterial growth. Ensure proper incubator calibration and sealing of microplates to prevent evaporation.

  • Contamination: Contamination with other microorganisms can inhibit or compete with mycobacterial growth.

Q3: How long should I incubate my assay plates?

A3: Incubation times vary depending on the mycobacterial species and the specific assay. For M. tuberculosis, assays like the Microplate Alamar Blue Assay (MABA) typically require 6-7 days of incubation.[5] Reporter-based assays with faster-growing species like M. abscessus may have shorter incubation times, around 48 to 72 hours.[4] It is crucial to have a predetermined endpoint based on the growth of the negative control wells.

Q4: What is the "edge effect" and how can I minimize it?

A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different growth characteristics than the interior wells, often due to increased evaporation. This can be minimized by:

  • Ensuring high humidity in the incubator.

  • Sealing plates with parafilm or using specialized plate sealers.

  • Avoiding the use of the outer wells for experimental samples and instead filling them with sterile media or water. A scatter plot of raw data from a screening plate can sometimes show a sinusoidal variation indicative of a small edge effect.[5]

Troubleshooting Guides

Poor Assay Performance
Issue Potential Cause Recommended Solution
Low Z'-factor (<0.5) 1. Small dynamic range between positive and negative controls. 2. High variability in control wells.1. Optimize the concentration of the positive control agent to ensure maximal inhibition. 2. Review inoculum preparation, media quality, and incubation conditions to reduce variability.[6]
High Coefficient of Variation (CV%) in replicates 1. Inaccurate pipetting. 2. Non-homogenous inoculum. 3. Evaporation from wells.1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure thorough vortexing of the bacterial suspension before dispensing. 3. Seal plates properly and maintain incubator humidity.
Inconsistent MIC values for control compounds 1. Degradation of the control compound stock solution. 2. Variation in inoculum density. 3. Differences in media batches.1. Prepare fresh stock solutions of control compounds regularly. 2. Standardize the inoculum preparation process meticulously. 3. Test new batches of media against a standard control to ensure consistency.
Microplate Alamar Blue Assay (MABA) Specific Issues
Issue Potential Cause Recommended Solution
No color change in negative control wells 1. Insufficient incubation time. 2. Inoculum viability is low. 3. Inactive Alamar Blue reagent.1. Extend the incubation period and monitor daily. 2. Use a fresh, actively growing culture for the inoculum. 3. Check the expiration date and storage conditions of the Alamar Blue reagent.
All wells, including positive controls, turn pink 1. Contamination of the culture or reagents. 2. The concentration of the positive control is too low. 3. The inoculum density is too high.1. Perform sterility checks on media and reagents. 2. Verify the concentration and activity of the positive control compound. 3. Optimize the inoculum density to ensure it is within the sensitive range of the assay.

Quantitative Data on Assay Performance

Assay Type Mycobacterial Species Assay Format Z'-factor Signal-to-Background (S/B) Ratio Reference
Adenylate Kinase ReleaseM. smegmatis384-well0.76Not Reported[5]
Luciferase ReporterM. abscessus384-well> 0.8> 70[4]
Fluorescent Reporter (mCherry)M. abscessus384-well> 0.8> 10[4]
HTS CampaignM. tuberculosis H37RvNot Specified> 0.7 (average 0.85)Not Reported[3]
ClpC1P1P2 Inhibitor ScreenM. tuberculosis384-well0.81Not Reported[7]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This protocol is a generalized representation for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

    • Adjust the turbidity of the culture with fresh medium to match a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth.

  • Plate Preparation:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to minimize evaporation.

    • Prepare serial dilutions of "this compound" and control drugs (e.g., rifampicin, isoniazid) in 7H9 broth directly in the plate. The final volume in these wells should be 100 µL.

    • Include wells with drug-free medium for negative controls (growth) and wells with a high concentration of a known inhibitor for positive controls (no growth).

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial suspension to each test and control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable sealant or place it in a humidified container.

    • Incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading Results:

    • Visually inspect the plate. A blue color indicates no bacterial growth, while a pink color signifies growth.[8]

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[8]

    • Alternatively, fluorescence can be read on a plate reader (excitation 530 nm, emission 590 nm).

Visualizations

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results p1 Prepare Inoculum (M. tb culture) a1 Add Inoculum to Plate p1->a1 p2 Prepare Serial Dilutions of Agent-2 in Plate p2->a1 a2 Incubate Plate (37°C, 7 days) a1->a2 a3 Add Alamar Blue & Tween 80 a2->a3 a4 Re-incubate Plate (37°C, 24 hours) a3->a4 r1 Read Results (Visual or Fluorometric) a4->r1 r2 Determine MIC r1->r2

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Troubleshooting_Tree cluster_controls_bad cluster_controls_ok start Inconsistent Assay Results q_controls Are controls (pos/neg) behaving as expected? start->q_controls c_neg Negative Control Issue: - Check inoculum prep - Check media/reagents - Check incubation q_controls->c_neg No c_pos Positive Control Issue: - Check compound concentration - Check compound stability q_controls->c_pos No s_cv High CV% in Replicates: - Check pipetting technique - Ensure homogenous inoculum - Prevent evaporation (edge effect) q_controls->s_cv Yes s_mic MIC Shift: - Verify inoculum density - Check media batch consistency s_cv->s_mic

Caption: A logical troubleshooting guide for inconsistent assay results.

References

"Antimycobacterial agent-2" inconsistent in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the inconsistent in vivo efficacy of Antimycobacterial Agent-2. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of this compound in our mouse models. What are the potential causes?

A1: Inconsistent in vivo efficacy is a known challenge in preclinical testing of antimycobacterial agents. Several factors can contribute to this variability. It is crucial to consider the animal model, the strain of Mycobacterium tuberculosis used, and the experimental procedures.[1][2] Different mouse strains, such as BALB/c and C57BL/6, can exhibit different immune responses to infection, which can in turn affect drug efficacy.[2] Furthermore, the specific strain of M. tuberculosis used, including common laboratory strains like H37Rv and Erdman, can lead to different outcomes in drug efficacy studies.[1]

Q2: How does the choice of animal model impact the experimental results?

A2: The choice of animal model is a critical determinant of in vivo efficacy outcomes.[3][4] Mice are the most commonly used for economic and practical reasons, but they are relatively resistant to M. tuberculosis infection compared to guinea pigs, which are highly susceptible.[5] Rabbits are a useful model for studying cavitary tuberculosis, a feature not typically seen in mice.[5] Non-human primates, like macaques, provide the closest representation of human tuberculosis but are associated with high costs and ethical considerations.[3][4] The route of infection (e.g., aerosol vs. intravenous) also significantly influences the disease pathology and drug response.[2]

Q3: Can different strains of Mycobacterium tuberculosis lead to inconsistent results with this compound?

A3: Yes, the specific identity of the M. tuberculosis strain is an important variable that can alter the apparent in vivo efficacy.[1] Studies have shown that even different laboratory-adapted strains of H37Rv can produce varying results.[1][3] Clinical isolates may behave differently from laboratory strains, potentially due to differences in virulence and drug susceptibility.[3] It is recommended to confirm efficacy results using more than one M. tuberculosis strain to increase confidence in the findings before proceeding to clinical trials.[1]

Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound?

A4: A thorough understanding of the PK/PD relationship is essential for optimizing treatment regimens.[6][7][8] Key PK parameters include the maximum concentration (Cmax), the area under the concentration-time curve (AUC), and drug distribution to the site of infection.[9] The corresponding PD indices, such as the Cmax/MIC or AUC/MIC ratios, are often correlated with bactericidal activity.[9] Suboptimal drug exposure at the site of infection can lead to treatment failure and the development of drug resistance.[10][11] It is crucial to establish these parameters for this compound in the selected animal model.

Troubleshooting Guides

Issue 1: Higher than expected variability in lung CFU counts between animals in the same treatment group.

This guide helps to diagnose and resolve issues related to high variability in bacterial load measurements.

G start High CFU Variability Observed check_infection Verify Infection Protocol start->check_infection check_dosing Review Dosing Procedure start->check_dosing check_homogenization Assess Tissue Homogenization start->check_homogenization aerosol_consistency Inconsistent Aerosol Delivery? check_infection->aerosol_consistency gavage_accuracy Inaccurate Oral Gavage? check_dosing->gavage_accuracy homogenization_complete Incomplete Homogenization? check_homogenization->homogenization_complete aerosol_consistency->check_dosing No solution1 Calibrate Aerosol Generator & Monitor Implantation aerosol_consistency->solution1 Yes gavage_accuracy->check_homogenization No solution2 Refine Gavage Technique & Verify Dose Concentration gavage_accuracy->solution2 Yes solution3 Standardize Homogenization Time & Method (e.g., Bead Beating) homogenization_complete->solution3 Yes end_node Reduced Variability homogenization_complete->end_node No solution1->end_node solution2->end_node solution3->end_node G acclimatize 1. Acclimatization (7 days) infect 2. Low-Dose Aerosol Infection (M. tb H37Rv, ~100 CFU/lungs) acclimatize->infect confirm 3. Confirm Bacterial Load (Day 1 post-infection, n=3 mice) infect->confirm randomize 4. Randomization into Treatment Groups (Day 14) confirm->randomize treat 5. Daily Treatment (Oral Gavage, 28 days) randomize->treat monitor 6. Monitor Body Weight & Clinical Signs treat->monitor euthanize 7. Euthanasia & Organ Harvest (Lungs & Spleen) treat->euthanize homogenize 8. Tissue Homogenization euthanize->homogenize plate 9. Serial Dilution & Plating on 7H11 Agar homogenize->plate incubate 10. Incubation (3-4 weeks at 37°C) plate->incubate count 11. CFU Enumeration & Data Analysis incubate->count G cluster_host Host Cell cluster_mtb Mycobacterium tuberculosis Agent-2 (Free) Agent-2 (Free) Host Protein Host Protein Agent-2 (Free)->Host Protein Binding Target Enzyme Target Enzyme Agent-2 (Free)->Target Enzyme Inhibition Bound Agent-2 Bound Agent-2 Host Protein->Bound Agent-2 Inhibited Enzyme Inhibited Enzyme Target Enzyme->Inhibited Enzyme Cellular Process Cellular Process Target Enzyme->Cellular Process Essential for Survival Bacterial Death Bacterial Death Cellular Process->Bacterial Death Inhibition leads to

References

Technical Support Center: Antimycobacterial Agent-2 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing advanced delivery systems for "Antimycobacterial agent-2" (a representative term for potent, yet challenging, antimycobacterial drugs like rifampicin, isoniazid, etc.). The focus is on nanoparticle- and liposome-based platforms designed to enhance therapeutic efficacy by targeting infected macrophages and enabling controlled release.

Frequently Asked Questions (FAQs)

Q1: Why are nanoparticle/liposome delivery systems necessary for antimycobacterial agents?

A1: Standard antimycobacterial therapies often struggle to reach sufficient concentrations within infected macrophages, where mycobacteria reside.[1][2] These therapies are associated with long treatment durations and severe side effects.[3][4] Nanocarriers like liposomes and polymeric nanoparticles can encapsulate these agents, protecting them from degradation, improving solubility, and facilitating targeted delivery to infected phagocytic cells, thereby increasing the therapeutic index and reducing dosing frequency.[1][2][5]

Q2: What are the most common types of nanocarriers used for antimycobacterial drug delivery?

A2: The most extensively studied systems include polymeric nanoparticles (e.g., using poly(lactic-co-glycolic acid) or PLGA), solid lipid nanoparticles (SLNs), and liposomes.[5][6] These materials are favored for their biocompatibility and biodegradability.[7]

Q3: How do these delivery systems target infected macrophages?

A3: Targeting can be passive or active. Passive targeting relies on the natural tendency of nanoparticles of a certain size (typically 200-500 nm) to be taken up by phagocytic cells of the mononuclear phagocyte system, which includes alveolar macrophages.[8] Active targeting involves functionalizing the nanoparticle surface with ligands (e.g., mannose) that bind to specific receptors highly expressed on macrophage surfaces, enhancing uptake.[6]

Q4: What is the difference between Drug Loading (DL) and Encapsulation Efficiency (EE)?

A4: Encapsulation Efficiency (EE) refers to the percentage of the initial drug amount that has been successfully encapsulated into the nanoparticles. Drug Loading (DL) , on the other hand, refers to the percentage of the drug's weight relative to the total weight of the nanoparticle. Both are critical parameters for assessing the formulation's potential.

Q5: What are Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), and why are both important?

A5: DLS and TEM are key nanoparticle characterization techniques. DLS measures the hydrodynamic diameter (the particle core plus any surface coating and hydration layer) in a solution, providing a quick assessment of the average size and size distribution.[9][10] TEM provides a direct image of the nanoparticles, revealing their actual core size, shape, and morphology.[9] Using both is considered the gold standard, as DLS can quickly detect aggregation in the bulk sample, while TEM provides visual validation of the primary particles' characteristics.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of "this compound" delivery systems.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) of Hydrophobic Drug (e.g., Rifampicin) in PLGA Nanoparticles 1. Drug Leakage: The drug may leak into the external aqueous phase during the solvent evaporation step, especially if it has some aqueous solubility.[11] 2. Poor Drug-Polymer Interaction: Insufficient hydrophobic interactions between the drug and the polymer core. 3. Process Parameters: High homogenization speed or a high ratio of aqueous to organic phase can promote rapid drug diffusion out of the forming particles.[8]1. Optimize Solvent Evaporation: Increase the solvent evaporation rate (e.g., by applying a vacuum) to solidify the particles faster, trapping the drug before it can escape.[11] 2. Increase Polymer Concentration: A higher polymer concentration in the organic phase can create a more viscous environment, hindering drug diffusion.[11] 3. Adjust Phase Ratio: Reduce the volume of the external aqueous phase to decrease the concentration gradient driving drug leakage.[8] 4. Use a Double Emulsion Method (w/o/w): This can be more effective for slightly water-soluble drugs, though it may result in larger, more porous particles.[11]
High Polydispersity Index (PDI > 0.3) in DLS Measurement 1. Particle Aggregation: Nanoparticles may be aggregating due to insufficient surface charge (low Zeta Potential) or inappropriate solvent conditions. 2. Sub-optimal Formulation: Issues during synthesis, such as incorrect surfactant concentration or stirring rate, can lead to a wide size distribution. 3. Presence of Contaminants: Dust or other particulates in the sample or cuvette can interfere with DLS readings.1. Check Zeta Potential: If the absolute value is below 15-20 mV, consider adding or changing the surfactant (e.g., PVA, Pluronic F127) to improve colloidal stability.[8] 2. Optimize Sonication/Homogenization: Adjust the energy input and duration during particle formation to achieve a more uniform size. 3. Filter Solvents: Ensure all buffers and solvents are filtered through a 0.22 µm filter before use. 4. Centrifuge Sample: A brief, low-speed centrifugation can pellet larger aggregates before DLS measurement.
Inconsistent Results Between DLS and TEM 1. DLS measures Hydrodynamic Diameter: DLS measures the size of the particle in solution, including the polymer shell and a layer of associated solvent, which is always larger than the "dry" core size seen in TEM.[10] 2. DLS is Sensitive to Aggregates: A small number of large aggregates can skew the DLS result towards a larger average size, as light scattering is proportional to the radius to the sixth power.[12] 3. TEM Sample Preparation Artifacts: The drying process for TEM can cause particles to shrink or aggregate on the grid.1. Understand the Techniques: Recognize that DLS and TEM provide different but complementary information. Report both the hydrodynamic diameter (from DLS) and the core diameter (from TEM).[9] 2. Analyze DLS Intensity vs. Number Distribution: The intensity-weighted distribution may show a large peak, while the number-weighted distribution might reveal the primary particle size is much smaller, indicating some aggregation.[13] 3. Improve TEM Sample Prep: Use cryo-TEM to visualize particles in their native, hydrated state to avoid drying artifacts.
Premature Drug Release or "Burst Release" 1. Surface-Adsorbed Drug: A significant portion of the drug may be adsorbed onto the nanoparticle surface rather than encapsulated within the core.[11] 2. Porous Particle Structure: High homogenization energy or certain polymer/solvent combinations can create porous particles from which the drug can diffuse out rapidly. 3. Liposome Instability: For liposomal formulations, incorrect phospholipid-to-cholesterol ratio can lead to a less rigid, "leaky" bilayer.[14][15]1. Wash Nanoparticles Thoroughly: After harvesting, wash the nanoparticle pellet multiple times with a suitable buffer to remove surface-adsorbed drug.[11] 2. Optimize Formulation: Adjust homogenization speed and polymer concentration. Consider using a polymer with a higher glass transition temperature. 3. Optimize Liposome Composition: Increase the cholesterol content to enhance bilayer rigidity and reduce permeability.[14]
Poor In Vivo Stability (Rapid Clearance) 1. Opsonization: Nanoparticles are recognized by opsonin proteins in the blood, leading to rapid uptake by the reticuloendothelial system (RES) and clearance from circulation.[16] 2. Aggregation in Biological Media: Salts and proteins in blood can screen the surface charge of nanoparticles, causing them to aggregate and be cleared.1. Surface Modification (PEGylation): Coat the nanoparticles with polyethylene glycol (PEG). This creates a hydrophilic "stealth" layer that repels opsonins and significantly prolongs circulation time.[16] 2. Use Co-polymers: Formulate nanoparticles using block co-polymers that include a hydrophilic segment, such as Pluronic F127.[16] 3. Conduct Stability Tests: Before in vivo studies, incubate nanoparticles in serum-containing media and measure size changes over time with DLS to predict potential aggregation issues.[17][18]

Quantitative Data Summary

The following tables summarize typical physicochemical properties and efficacy data for various "this compound" delivery systems, compiled from literature.

Table 1: Physicochemical Characteristics of Representative Nanocarrier Systems

Delivery SystemDrug(s)Mean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesRifampicin200 - 260-15 to -30< 1% to 63%~5%[19]
PLGA-PEG NanoparticlesRifapentine165.7 ± 4.1-25.3 ± 1.285.4 ± 2.715.5 ± 0.5[19]
Gelatin NanoparticlesIsoniazid250 - 450+15 to +2560 - 75~10-15%[4]
Solid Lipid NanoparticlesRifampicin, Isoniazid, Pyrazinamide~230-28.4~70%~8%[7]
LiposomesRifampicin150 - 250-10 to -4040 - 60~3-7%[7]

Note: Values can vary significantly based on the specific formulation and preparation methods used.

Table 2: Efficacy of Formulations Against M. tuberculosis

FormulationDrugModelKey FindingReference
PLGA NanoparticlesEthambutolIn vitro (infected macrophages)Reduced mycobacterial load with similar efficacy to the free drug.[7]
Human Serum Albumin NanoparticlesRifampicinIn vitro (infected macrophages)Enhanced efficacy compared to the unformulated drug.[7]
Mannosylated Nanostructured Lipid CarriersRifampicinIn vitro (infected macrophages)More efficient in reducing intracellular bacterial growth compared to non-targeted carriers.[7]
Inulin-Isoniazid ConjugateIsoniazidIn vitro (infected RAW264.7 cells)Exhibited dose-dependent targeting and killing of intracellular Mtb.[20]
Spray-dried PLGA NanoparticlesRIF, INH, PZAIn vivo (TB infected mice)Once-weekly encapsulated dose showed comparable efficacy to daily free drugs.[21]

Key Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)

This protocol uses an indirect method, measuring the amount of non-encapsulated drug in the supernatant after nanoparticle separation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate for separating the drug from the nanoparticles)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Appropriate solvent (e.g., methanol) to dissolve nanoparticles

Procedure:

  • Separation of Free Drug:

    • Take a precise volume (e.g., 1 mL) of the nanoparticle suspension.

    • Place it into a centrifugal filter unit.

    • Centrifuge at a specified speed and time (e.g., 12,000 x g for 30 min at 4°C) to separate the nanoparticles from the aqueous medium containing the free, non-encapsulated drug.[3]

  • Quantification of Free Drug:

    • Carefully collect the filtrate (supernatant).

    • Measure the concentration of the drug in the filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method. This gives you the 'Weight of free drug'.[3]

  • Determination of Total Nanoparticle Weight:

    • Lyophilize (freeze-dry) a known volume of the purified nanoparticle suspension to obtain a dry powder.

    • Weigh the powder to determine the 'Weight of NPs recovered'.

  • Quantification of Total Drug:

    • To determine drug loading, dissolve a known weight of the lyophilized nanoparticles (e.g., 5 mg) in a suitable organic solvent to break them apart and release the encapsulated drug.

    • Measure the drug concentration in this solution using HPLC/UV-Vis. This gives you the 'Weight of drug in NPs'.

  • Calculations:

    • % Encapsulation Efficiency (EE) = [(Total Drug Added - Weight of Free Drug) / Total Drug Added] * 100[3]

    • % Drug Loading (DL) = [Weight of Drug in NPs / Weight of NPs Recovered] * 100[3]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a nanoparticle-formulated drug that inhibits the visible growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Nanoparticle-formulated drug and free drug (for comparison)

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute this suspension 1:50 in fresh broth to get the final inoculum concentration.

  • Serial Dilution:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of your test compound (e.g., nanoparticle formulation) to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Repeat for free drug and include a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.[4]

  • Determining MIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.[4]

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest drug concentration in a well that remained blue (no visible growth).[22]

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow start Hypothesis: Nanocarrier improves Agent-2 efficacy formulation 1. Formulation (e.g., PLGA NP Synthesis) start->formulation charac 2. Physicochemical Characterization formulation->charac dls Size (DLS) Zeta Potential charac->dls tem Morphology (TEM) Core Size charac->tem ee Encapsulation Efficiency (%EE) charac->ee check1 Physicochemical Properties OK? charac->check1 check1->formulation No (Troubleshoot) invitro 3. In Vitro Efficacy check1->invitro Yes mic MIC Assay vs. M. tuberculosis invitro->mic uptake Macrophage Uptake Assay invitro->uptake check2 In Vitro Efficacy Shown? invitro->check2 check2->formulation No (Reformulate) invivo 4. In Vivo Studies (Murine Model) check2->invivo Yes end Data Analysis & Conclusion invivo->end

Caption: General experimental workflow for developing and validating a novel antimycobacterial nanocarrier.

Signaling Pathways

Macrophage_Uptake_Pathway cluster_0 Macrophage Cell Membrane cluster_1 Intracellular Signaling Cascade np Nanoparticle (e.g., β-glucan coated) dectin1 Dectin-1 Receptor np->dectin1 Binds synapse Phagocytic Synapse Formation dectin1->synapse tlr2 TLR2 tlr2->synapse phosphatase CD45/CD148 (Phosphatases) synapse->phosphatase Excludes syk Syk Kinase Activation synapse->syk Phosphorylates downstream Downstream Signaling (MAPK, NF-κB) syk->downstream phago Phagocytosis downstream->phago ros ROS Production downstream->ros

Caption: Simplified Dectin-1 signaling pathway for nanoparticle phagocytosis by macrophages.[23][24]

Caption: Key stages of the autophagy pathway targeting cytosolic M. tuberculosis in macrophages.[1][2][25]

References

Troubleshooting "Antimycobacterial agent-2" crystallization for structural studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crystallization of Antimycobacterial Agent-2

This technical support center provides troubleshooting guidance for researchers encountering challenges in the crystallization of "this compound" for structural studies. The advice is tailored to address common issues faced during small molecule crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crystallization attempts with this compound are consistently resulting in a clear solution with no precipitate or crystals. What should I do?

A1: This indicates that the solution is not reaching a sufficient level of supersaturation, a necessary state for crystal nucleation.[1][2] Here are several strategies to address this:

  • Increase Concentration: The most direct approach is to increase the concentration of this compound in your starting solution.

  • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial. This gradually increases the compound's concentration.[2]

  • Vapor Diffusion: Employ a vapor diffusion setup where a less volatile "good" solvent containing your compound is equilibrated against a more volatile "bad" solvent (an anti-solvent) in a sealed chamber.[3][4][5][6][7] Water vapor will slowly leave the drop containing your compound, increasing its concentration and promoting crystallization.[5][6][7]

  • Anti-Solvent Addition: Slowly add a solvent in which this compound is poorly soluble (an anti-solvent) to your solution. This will decrease the overall solubility of your compound.[8]

Q2: I am observing an oily precipitate instead of crystals. How can I resolve this "oiling out" issue?

A2: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature above the melting point of the solid form, leading to a liquid-liquid phase separation.[9] To obtain crystals, you need to slow down the process and ensure nucleation occurs under more controlled conditions.

  • Lower Temperature: Set up your crystallization experiments at a lower temperature to decrease the solubility of the compound more slowly.[10]

  • Use Less Concentrated Solutions: Starting with a more dilute solution can prevent the rapid phase separation that leads to oiling.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that provides slightly lower solubility might prevent oiling.

  • Slow Anti-Solvent Addition: If using an anti-solvent, add it much more slowly or use vapor diffusion to introduce it gradually.[3][4]

Q3: My experiments are producing amorphous precipitate or a fine powder, not single crystals suitable for diffraction. What steps can I take?

A3: The formation of amorphous precipitate or powder suggests that nucleation is happening too rapidly, preventing the ordered growth of a crystal lattice. The key is to slow down the crystallization process.

  • Reduce Supersaturation Rate: Decrease the rate at which you approach supersaturation. This can be achieved by:

    • Slowing down the evaporation of the solvent (e.g., by using a vial with a smaller opening).

    • Reducing the temperature more gradually.

    • Using a less effective anti-solvent or adding it more slowly.

  • Optimize pH: If your molecule has ionizable groups, the pH of the solution can significantly impact its solubility and crystal packing. Screen a range of pH values.

  • Additive Screening: Small amounts of certain additives can sometimes favor crystalline growth over amorphous precipitation.[11]

Q4: I am getting crystals, but they are too small or are clusters of needles. How can I grow larger, single crystals?

A4: The formation of many small crystals or needles indicates an excess of nucleation events.[12] To obtain larger crystals, you need to reduce the number of nuclei that form.[13]

  • Decrease Supersaturation: Lower the starting concentration of your compound or the precipitant to reduce the driving force for nucleation.[12]

  • Temperature Control: Slower temperature changes can lead to fewer nucleation sites and larger crystals.

  • Microseeding: This is a powerful technique where a small number of pre-existing crystals (seeds) are introduced into a solution that is in a metastable state (supersaturated but not yet nucleating).[14][15] This encourages the growth of existing seeds rather than the formation of new nuclei.[14][15]

Experimental Protocols

Protocol 1: Sitting Drop Vapor Diffusion Crystallization

This method is ideal for screening multiple conditions with small amounts of material.[4][5] It involves equilibrating a drop containing your compound and a precipitant solution against a larger reservoir of the same precipitant at a higher concentration.[5][6]

Materials:

  • Crystallization plate (e.g., 24-well or 96-well sitting drop plate)

  • This compound stock solution (e.g., 20 mg/mL in a suitable solvent like DMSO or THF)

  • Crystallization screen solutions (various precipitants, buffers, and salts)

  • Pipettes and tips

  • Sealing tape or film

Procedure:

  • Pipette 500 µL of the reservoir solution into the reservoir of a well.

  • On the sitting drop post, carefully pipette 1 µL of the this compound stock solution.

  • Add 1 µL of the reservoir solution to the drop on the post.

  • Carefully seal the well with clear sealing tape to create an airtight environment.

  • Repeat for all conditions you wish to screen.

  • Store the plate in a vibration-free location at a constant temperature.

  • Monitor the drops for crystal growth over several days to weeks.

Protocol 2: Microseeding for Crystal Optimization

Use this protocol when you have initial crystal hits that are small or of poor quality.[14][15]

Materials:

  • Initial crystals of this compound (the "seeds")

  • Seed bead or small glass homogenizer[15]

  • Stabilization solution (the reservoir solution from the successful crystallization condition)

  • Freshly prepared sitting drops in a metastable condition (e.g., lower precipitant or compound concentration than the original hit)

  • A fine tool for transferring seeds (e.g., a cat whisker or a specialized seeding tool)[14]

Procedure:

  • Prepare the Seed Stock:

    • Transfer a few of the initial crystals into a small volume (e.g., 50 µL) of the stabilization solution.

    • Crush the crystals gently using a seed bead and vortexing, or with a glass homogenizer.[15][16] This creates a suspension of microscopic seed crystals.

    • Perform serial dilutions of this seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilization solution.[17]

  • Seed the New Drops:

    • Prepare new crystallization drops with conditions that are less prone to spontaneous nucleation (e.g., 10-20% lower precipitant concentration).

    • Using a fine tool, touch the diluted seed stock and then streak it through the new drop.[14]

    • Alternatively, add a very small volume (e.g., 0.1 µL) of the diluted seed stock to the new drop.[17]

  • Incubate and Observe:

    • Seal the plate and incubate as before.

    • Larger, well-formed crystals should grow from the introduced seeds.

Data Presentation: Quantitative Analysis of Screening Results

Effective troubleshooting involves systematically varying parameters. Below is an example of how to tabulate results from an optimization screen around an initial "hit" condition.

Initial Hit Condition: 10 mg/mL this compound, 0.1 M HEPES pH 7.5, 20% PEG 3350

Table 1: Optimization of PEG 3350 Concentration and pH

[this compound] (mg/mL)[PEG 3350] (%)pHTemperature (°C)ObservationsCrystal Quality Score (1-5)
10167.020Clear Solution1
10187.020Small Needles3
10207.020Oily Precipitate1
10167.520Few, Small Crystals3
10187.520Good Single Crystals 5
10207.520Microcrystalline Precipitate2
10168.020Clear Solution1
10188.020Amorphous Precipitate2
10208.020Heavy Precipitate1

Crystal Quality Score: 1 = Clear/Precipitate, 2 = Amorphous/Oily, 3 = Microcrystals/Needles, 4 = Small Single Crystals, 5 = Diffraction-Quality Single Crystals

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_observe Observation & Analysis cluster_outcome Outcome A Prepare Stock Solution (this compound) C Set Up Vapor Diffusion Plate A->C B Prepare Reservoir Solutions (Screen) B->C D Incubate at Constant Temperature C->D E Microscopic Inspection D->E F Crystals E->F G No Crystals E->G H Precipitate/Oil E->H

Caption: General workflow for screening the crystallization of this compound.

Troubleshooting_Tree cluster_clear cluster_bad cluster_small Start Initial Observation Clear Clear Drop Start->Clear No Change Bad Precipitate / Oil Start->Bad Undesirable Solid/Liquid Small Small / Needle Crystals Start->Small Initial Crystals Sol1 Increase Concentration Clear->Sol1 Sol2 Slow Evaporation Clear->Sol2 Sol3 Change Solvent Clear->Sol3 Sol4 Lower Concentration Bad->Sol4 Sol5 Slower Equilibration Bad->Sol5 Sol6 Change Temperature Bad->Sol6 Sol7 Microseeding Small->Sol7 Sol8 Optimize Conditions (pH, Precipitant) Small->Sol8 Sol9 Additive Screen Small->Sol9

Caption: Decision tree for troubleshooting common crystallization outcomes.

References

Validation & Comparative

Comparative Efficacy of Bedaquiline and Rifampicin in the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the diarylquinoline antimycobacterial agent, bedaquiline, and the long-standing first-line antibiotic, rifampicin, for the treatment of tuberculosis (TB). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and clinical trial outcomes, supported by experimental data and protocols.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge. For decades, rifampicin has been a cornerstone of the standard short-course chemotherapy for drug-susceptible TB. However, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has necessitated the development of novel therapeutics. Bedaquiline, the first TB drug with a novel mechanism of action to be approved in over 40 years, has become a critical component of treatment regimens for drug-resistant TB. This guide aims to provide an objective comparison of these two pivotal antimycobacterial agents.

Mechanism of Action

Bedaquiline and rifampicin exhibit distinct mechanisms of action, targeting different essential processes in M. tuberculosis.

  • Bedaquiline: As a diarylquinoline, bedaquiline specifically inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase.[1] This enzyme is crucial for energy generation within the bacterium. By disrupting the energy metabolism, bedaquiline demonstrates both bactericidal and sterilizing activity against M. tuberculosis.[2]

  • Rifampicin: Rifampicin belongs to the rifamycin class of antibiotics and functions by inhibiting the bacterial DNA-dependent RNA polymerase.[3] This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifampicin effectively halts bacterial growth.[3]

Mechanisms_of_Action cluster_Bedaquiline Bedaquiline cluster_Rifampicin Rifampicin Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Proton Pump) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production Energy_Depletion Energy Depletion & Bacterial Cell Death Rifampicin Rifampicin RNA_Polymerase Bacterial DNA-dependent RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Transcription DNA to RNA Transcription Protein_Synthesis Inhibition of Protein Synthesis

Figure 1: Mechanisms of Action for Bedaquiline and Rifampicin.

In Vitro Efficacy

The in vitro activity of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Below is a comparison of the MICs of bedaquiline and rifampicin against the reference strain M. tuberculosis H37Rv.

Antimicrobial AgentM. tuberculosis StrainMIC Range (µg/mL)Testing Method
Bedaquiline H37Rv0.015 - 0.127H10/7H11 Agar Dilution
H37Rv0.015 - 0.067H9 Broth Microdilution
Rifampicin H37Rv0.25 - 1.07H11 Agar Proportion
H37Rv0.125 - 0.5BACTEC Radiometric

Data compiled from multiple sources.

Clinical Efficacy

The clinical efficacy of bedaquiline has been predominantly studied in the context of drug-resistant tuberculosis, where it has shown significant benefits. In contrast, rifampicin's efficacy is well-established in drug-susceptible TB.

Bedaquiline in Drug-Resistant TB

Clinical trials have demonstrated that the addition of bedaquiline to a background regimen for MDR-TB significantly improves treatment outcomes.

  • Time to Culture Conversion: In a pivotal Phase IIb trial, the median time to sputum culture conversion was 83 days in the bedaquiline group compared to 125 days in the placebo group.[4]

  • Cure Rates: At 120 weeks, 57.6% of subjects in the bedaquiline arm were cured, compared to 31.8% in the placebo arm.[4]

  • Treatment Success: A meta-analysis of observational studies found a pooled treatment success rate of 74.7% for bedaquiline-containing regimens in MDR-TB patients.[5] In experimental studies, this rate was 86.1%.[5]

Comparative Efficacy in Drug-Susceptible vs. Drug-Resistant TB

A recent study compared the early bactericidal activity of a bedaquiline-based second-line regimen in patients with drug-resistant TB to a standard first-line regimen (containing rifampicin) in patients with drug-sensitive TB.

  • The study found that the rate of decline in bacterial load in the sputum over the first two weeks of treatment was comparable between the two groups.[6]

  • After two months of treatment, 77.8% of patients in both the drug-sensitive and drug-resistant groups tested negative for M. tuberculosis.[6]

These findings suggest that newer bedaquiline-containing regimens for drug-resistant TB can be as effective in rapidly killing the bacteria as the standard first-line therapies for drug-sensitive TB.[6]

Clinical_Trial_Workflow cluster_Screening Patient Screening & Enrollment cluster_Treatment Treatment & Follow-up cluster_Analysis Data Analysis & Outcome Assessment Patient_Pool Patients with Confirmed Pulmonary TB Inclusion_Criteria Inclusion Criteria Met? (e.g., Age, Consent) Patient_Pool->Inclusion_Criteria Enrollment Enroll in Trial Inclusion_Criteria->Enrollment Yes Exclusion Exclude from Trial Inclusion_Criteria->Exclusion No Exclusion_Criteria Exclusion Criteria Met? (e.g., Comorbidities) Exclusion_Criteria->Exclusion Yes Randomization Randomization Exclusion_Criteria->Randomization No Enrollment->Exclusion_Criteria Regimen_A Experimental Regimen (Bedaquiline-containing) Randomization->Regimen_A Regimen_B Control Regimen (Standard of Care) Randomization->Regimen_B Follow_Up Regular Follow-up (Sputum Samples, Safety Monitoring) Regimen_A->Follow_Up Regimen_B->Follow_Up Primary_Endpoint Primary Endpoint Assessed (e.g., Sputum Culture Conversion) Follow_Up->Primary_Endpoint Data_Analysis Statistical Analysis (Efficacy & Safety) Primary_Endpoint->Data_Analysis Results Trial Results Data_Analysis->Results

Figure 2: Generalized Workflow of a Randomized Controlled Clinical Trial.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against M. tuberculosis.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a standardized final inoculum concentration.

  • Drug Dilution: Serial two-fold dilutions of the antimicrobial agents (bedaquiline and rifampicin) are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is sealed and incubated at 37°C for a specified period, typically 7 to 14 days.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or with the aid of a growth indicator like resazurin.

References

Head-to-Head Comparison: A Novel Diarylquinoline, Antimycobacterial Agent-2 (TBAJ-876), vs. New TB Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is being reshaped by the introduction of novel therapeutic agents, offering hope against drug-resistant strains. This guide provides a head-to-head comparison of a promising next-generation diarylquinoline, referred to here as "Antimycobacterial agent-2" (TBAJ-876), with three other key new and repurposed TB drug candidates: Bedaquiline, Pretomanid, and Linezolid. This objective analysis is supported by available experimental data to aid researchers and drug developers in their evaluation of the current TB drug pipeline.

Overview of Compared Agents

This compound (TBAJ-876) is a novel diarylquinoline, a second-generation analogue of bedaquiline.[1] It is currently in phase 1 clinical trials and has demonstrated more potent antimycobacterial activity and a potentially improved safety profile compared to its predecessor.[2]

Bedaquiline (BDQ) , the first-in-class diarylquinoline, was a landmark approval for the treatment of multidrug-resistant TB (MDR-TB).[3] It functions by inhibiting the mycobacterial ATP synthase.[3]

Pretomanid (PA-824) is a nitroimidazole, a class of drugs with a novel mechanism of action against Mycobacterium tuberculosis. It is a key component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid) approved for highly drug-resistant TB.[3]

Linezolid (LZD) is an oxazolidinone antibiotic repurposed for the treatment of drug-resistant TB. It is a potent protein synthesis inhibitor and a critical component of the BPaL regimen.[4][5]

Mechanism of Action

The four agents exhibit distinct mechanisms of action, a crucial factor in designing effective combination therapies and overcoming drug resistance.

This compound (TBAJ-876) and Bedaquiline share a primary target: the F1Fo-ATP synthase of M. tuberculosis. They bind to the c-subunit of the enzyme, which stalls its rotation and inhibits ATP synthesis, leading to bacterial cell death.[6][7] Studies on TBAJ-876 suggest that it retains this core mechanism of targeting both the c and ε subunits of the ATP synthase.[6]

Diarylquinoline_Mechanism cluster_membrane Mycobacterial Inner Membrane Proton_Motive_Force Proton Motive Force ATP_Synthase F1Fo-ATP Synthase (c and ε subunits) Proton_Motive_Force->ATP_Synthase drives rotation ATP_Production ATP Production ATP_Synthase->ATP_Production synthesizes Drug This compound (TBAJ-876) Bedaquiline Drug->ATP_Synthase binds and inhibits Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death depletion leads to

Fig 1. Mechanism of Diarylquinolines

Pretomanid is a prodrug that requires activation within the mycobacterium. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It also releases reactive nitrogen species, which are toxic to the bacteria.[3]

Pretomanid_Mechanism Pretomanid_prodrug Pretomanid (Prodrug) Activation Activation by mycobacterial enzymes Pretomanid_prodrug->Activation Active_Metabolites Active Metabolites Activation->Active_Metabolites Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Active_Metabolites->Mycolic_Acid_Inhibition Nitric_Oxide_Release Nitric Oxide Release Active_Metabolites->Nitric_Oxide_Release Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Inhibition->Cell_Wall_Disruption Bacterial_Death Bacterial Cell Death Nitric_Oxide_Release->Bacterial_Death Cell_Wall_Disruption->Bacterial_Death

Fig 2. Mechanism of Pretomanid

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This is a unique mechanism among protein synthesis inhibitors.[4]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis prevents Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition inhibition leads to

Fig 3. Mechanism of Linezolid

In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's potency. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is presented below for the four agents against various M. tuberculosis strains.

DrugMtb H37Rv (Drug-Sensitive) MIC90 (µg/mL)MDR-TB MIC90 (µg/mL)XDR-TB MIC90 (µg/mL)
This compound (TBAJ-876) 0.008 (as 125 nM)[8]Not widely reportedNot widely reported
Bedaquiline 0.025 (as 400 nM)[8]0.12[9]0.16[9]
Pretomanid 0.5[10]0.5[10]0.5[10]
Linezolid 0.5 - 1[11]1.0[5]0.25 - 32[5][12]

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The values presented here are for comparative purposes.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug-drug interactions.

ParameterThis compound (TBAJ-876)BedaquilinePretomanidLinezolid
Half-life Long terminal half-life[2]~5.5 months (terminal)[13]~16-17 hours[14]~5-7 hours[4]
Bioavailability Dose-proportional exposure[2]Increased with food[15]Increased with food[14]~100%[4]
Protein Binding Not specifically reported>99.9%~86%[14]~31%[4]

Cytotoxicity

Assessing the cytotoxicity of new drug candidates is crucial for determining their therapeutic window. The 50% cytotoxic concentration (CC50) is a common measure.

DrugCell LineCC50 (µM)
This compound (TBAJ-876) Not specifically reportedLower cardiotoxic potential than bedaquiline suggested in preclinical studies[6]
Bedaquiline A549 and Calu-3 cellsGenerally low cytotoxicity observed in inhalable powder formulations[16]
Pretomanid HepG2TD50 > 20 µg/mL[17]
Linezolid HepG2Not specifically reported in comparative TB studies

Note: Direct comparison of cytotoxicity is challenging due to variations in cell lines and assay conditions across different studies. The data presented is based on available literature and may not be from head-to-head comparisons.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of anti-TB drugs is the broth microdilution method.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare 2-fold serial dilutions of drug in 96-well plate Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare M. tuberculosis inoculum (e.g., McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C Inoculate_Plate->Incubate Add_Indicator Add growth indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read results visually or with a plate reader Add_Indicator->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Fig 4. Workflow for MIC Determination

Protocol:

  • Drug Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., to a 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) control wells.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (typically 7-14 days).

  • Reading Results: After incubation, add a growth indicator, such as resazurin. A color change (e.g., blue to pink) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change, indicating inhibition of bacterial growth.[18]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 or Vero) in a 96-well plate at a predetermined density and incubate for 24 hours.[19]

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).[19]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[21]

  • CC50 Calculation: The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy in a Murine Model

Animal models are critical for evaluating the in vivo efficacy of new drug candidates.

Protocol:

  • Infection: Infect mice (e.g., BALB/c) with an aerosolized suspension of M. tuberculosis to establish a pulmonary infection.[22]

  • Treatment: After a set period to allow the infection to establish, begin treatment with the test compounds, administered orally or via another appropriate route, for a defined duration (e.g., 4-8 weeks).[22]

  • Outcome Assessment: At the end of the treatment period, euthanize the mice and homogenize their lungs and spleens.

  • Bacterial Load Determination: Plate serial dilutions of the organ homogenates on appropriate agar medium (e.g., Middlebrook 7H11) and incubate.

  • CFU Counting: Count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.

  • Efficacy Evaluation: Compare the bacterial loads in the treated groups to that of an untreated control group to determine the efficacy of the drug in reducing the bacterial burden.

Conclusion

The development of new anti-TB agents like This compound (TBAJ-876) is a critical step forward in combating the global TB epidemic. Its enhanced in vitro potency compared to Bedaquiline is a promising feature. However, a comprehensive evaluation requires further head-to-head comparative studies, particularly focusing on in vivo efficacy against a range of drug-resistant strains and a thorough assessment of its safety and pharmacokinetic profile in humans. The continued development and strategic use of novel agents such as TBAJ-876, in combination with other new drugs like Pretomanid and repurposed drugs like Linezolid, will be essential to shorten treatment durations, improve outcomes for patients with drug-resistant TB, and ultimately move towards the goal of TB elimination.

References

Validating the Target of "Antimycobacterial agent-2" Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and validation of novel drug targets.[1] This guide provides a comparative overview of genetic approaches to validate the molecular target of a hypothetical novel therapeutic, "Antimycobacterial agent-2." We will explore established techniques, present experimental data in a structured format, and provide detailed protocols to aid in the design and execution of target validation studies.

Genetic Validation Strategies: A Comparative Overview

Validating that the antimycobacterial activity of "this compound" is mediated through the inhibition of its putative target is a critical step in drug development. Genetic methods offer a direct way to assess whether the inhibition of a specific gene product phenocopies the effect of the compound. The primary genetic strategies include gene knockdown, knockout, and overexpression.

Genetic Approach Principle Advantages Limitations Typical Application
CRISPR interference (CRISPRi) A nuclease-dead Cas9 (dCas9) guided by a single-guide RNA (sgRNA) binds to the target gene's promoter or coding sequence, sterically blocking transcription.[2][3]Rapid and scalable for genome-wide screens.[4] Tunable level of knockdown can be achieved.[3][5]Potential for off-target effects. Toxicity associated with dCas9 overexpression in some systems.[6]Validating essential genes, identifying drug-gene interactions, and assessing target vulnerability.[7][8]
Tetracycline-inducible Knockdown The target gene's native promoter is replaced with a tetracycline-inducible promoter, allowing for controlled gene expression in the presence of an inducer like anhydrotetracycline (ATc).[9]Well-established system in mycobacteria. Allows for conditional gene expression.Construction of mutant strains can be time-consuming.[8] Potential for leaky expression or incomplete repression.Studying essential gene function and validating targets for which a complete knockout is lethal.[9]
Gene Knockout The target gene is deleted from the chromosome, often by homologous recombination, resulting in a complete loss of function.[10]Provides a definitive assessment of the gene's essentiality.Not suitable for essential genes unless a conditional knockout system is used. Can have polar effects on downstream genes in an operon.Determining the essentiality of non-essential genes and studying their role in specific pathways.
Target Overexpression The putative target gene is expressed at high levels from a plasmid.Can confer resistance to the compound if the compound's activity is due to on-target inhibition.Overexpression can sometimes lead to cellular toxicity. May not be effective if the compound is a very potent inhibitor.Confirming the mechanism of action of a compound by observing a shift in the minimum inhibitory concentration (MIC).

Experimental Protocols

CRISPRi-mediated Gene Knockdown in M. tuberculosis

This protocol is adapted from studies utilizing an anhydrotetracycline (ATc)-inducible CRISPRi system in mycobacteria.[2][5][7]

Objective: To conditionally repress the expression of the putative target of "this compound" and assess the impact on bacterial growth and susceptibility to the compound.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • CRISPRi vector system (e.g., expressing dCas9 from Streptococcus thermophilus (dCas9Sth1) and a customizable sgRNA)[6]

  • Expression vector for the sgRNA targeting the gene of interest

  • Anhydrotetracycline (ATc)

  • Middlebrook 7H9 broth and 7H10 agar, supplemented with OADC and appropriate antibiotics

  • Electroporator and cuvettes

Procedure:

  • sgRNA Design and Cloning: Design an sgRNA specific to the non-template strand of the target gene's coding sequence or promoter region. Clone the sgRNA sequence into the expression vector.

  • Transformation: Electroporate the dCas9-expressing vector and the sgRNA-expressing vector into M. tuberculosis. Select for transformants on appropriate antibiotic-containing media.

  • Growth Inhibition Assay:

    • Inoculate cultures of the CRISPRi strain in 7H9 broth.

    • Induce knockdown by adding a range of ATc concentrations (e.g., 0-200 ng/mL).[5]

    • Monitor bacterial growth over time by measuring optical density at 600 nm (OD600) and by plating for colony-forming units (CFUs).

  • Antimicrobial Susceptibility Testing:

    • Grow the CRISPRi strain in the presence of a sub-lethal concentration of ATc to achieve partial knockdown of the target.

    • Determine the Minimum Inhibitory Concentration (MIC) of "this compound" for the knockdown strain compared to a control strain (expressing a non-targeting sgRNA). A lower MIC in the knockdown strain would suggest on-target activity.

Generation of a Conditional Knockdown Mutant using a Tetracycline-Inducible System

This protocol is based on established methods for creating conditional knockdown mutants in mycobacteria.[9][11]

Objective: To replace the native promoter of the target gene with a tetracycline-inducible promoter to control its expression.

Materials:

  • M. tuberculosis strain

  • Suicide vector containing the tetracycline-inducible promoter (Ptet) and a selectable marker

  • Tetracycline or anhydrotetracycline (ATc)

Procedure:

  • Construct Design: Clone a promoterless 5' region of the target gene downstream of the Ptet promoter in the suicide vector.

  • Transformation and Recombination: Electroporate the constructed plasmid into M. tuberculosis. Select for single-crossover recombinants where the plasmid has integrated into the chromosome, replacing the native promoter.

  • Validation of Conditional Expression:

    • Grow the recombinant strain in media with and without ATc.

    • Confirm the ATc-dependent expression of the target gene using quantitative real-time PCR (qRT-PCR) or Western blotting.

  • Phenotypic Analysis:

    • Assess the growth of the conditional knockdown mutant in the absence of ATc to determine if the target gene is essential.

    • Determine the MIC of "this compound" in the presence and absence of ATc. Increased susceptibility in the absence of the inducer supports on-target activity.

Data Presentation

Table 1: Comparison of Growth Inhibition by Genetic Knockdown and "this compound"

Condition OD600 at 72h CFU/mL at 72h Fold Change in CFU
Wild-type + DMSO 1.2 ± 0.15 x 10^7-
Wild-type + "this compound" (MIC) 0.1 ± 0.02< 1 x 10^4>1000-fold decrease
CRISPRi (no ATc) 1.1 ± 0.14.5 x 10^7-
CRISPRi + ATc (100 ng/mL) 0.2 ± 0.052 x 10^5~225-fold decrease

Data are hypothetical and for illustrative purposes.

Table 2: Impact of Target Knockdown on "this compound" MIC

Strain Inducer (ATc) Target Gene Expression (relative to control) "this compound" MIC (µg/mL)
Control (non-targeting sgRNA) -1.01.0
Control (non-targeting sgRNA) +1.01.0
Target Knockdown -1.01.0
Target Knockdown +0.10.25

Data are hypothetical and for illustrative purposes. A decrease in MIC upon target knockdown is indicative of on-target activity.

Visualizing Workflows and Pathways

experimental_workflow cluster_crispri CRISPRi-mediated Knockdown cluster_tet Tetracycline-inducible Knockdown crispri_design sgRNA Design & Cloning crispri_transform Electroporation into Mtb crispri_design->crispri_transform crispri_growth Growth Inhibition Assay (OD600 & CFU) crispri_transform->crispri_growth crispri_mic MIC Determination of Agent-2 crispri_transform->crispri_mic end End: Target Validation crispri_growth->end crispri_mic->end tet_construct Construct Design (Ptet) tet_transform Transformation & Recombination tet_construct->tet_transform tet_validate Validate Conditional Expression (qRT-PCR) tet_transform->tet_validate tet_phenotype Phenotypic Analysis (Growth & MIC) tet_validate->tet_phenotype tet_phenotype->end start Start: Putative Target Gene start->crispri_design start->tet_construct

Caption: Genetic validation workflow for "this compound".

signaling_pathway cluster_genetic_validation Genetic Validation agent This compound target Putative Target Protein agent->target binds & inhibits pathway Essential Cellular Pathway (e.g., Cell Wall Synthesis) target->pathway is essential for inhibition Inhibition of Pathway target->inhibition pathway->inhibition death Bacterial Cell Death inhibition->death knockdown Target Gene Knockdown (e.g., CRISPRi) knockdown->inhibition mimics inhibition

Caption: Hypothesized mechanism of action and genetic validation logic.

By employing these genetic strategies, researchers can robustly validate the target of "this compound," providing critical evidence for its mechanism of action and advancing its development as a potential new therapeutic for tuberculosis.

References

Navigating the Safety Landscape of Tuberculosis Treatment: A Comparative Analysis of "Antimycobacterial Agent-2" and First-Line Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global battle against tuberculosis (TB), the safety and tolerability of treatment regimens are as critical as their efficacy. This guide offers a comprehensive safety profile benchmark of a promising new entity, "Antimycobacterial agent-2," against the established first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison to inform future research and clinical trial design.

For the purpose of this guide, "this compound" is represented by Pretomanid , a recently approved nitroimidazole for the treatment of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). This comparison aims to shed light on the evolving safety landscape of TB therapeutics.

Executive Summary

First-line TB drugs, while highly effective, are associated with a well-documented spectrum of adverse effects, most notably hepatotoxicity, neurotoxicity, and ocular toxicity.[1][2][3] Pretomanid, as part of a combination regimen with bedaquiline and linezolid, also presents a unique safety profile characterized by potential myelosuppression, peripheral and optic neuropathy, and cardiac effects such as QT prolongation.[4][5][6] This guide provides a detailed, side-by-side comparison of these safety profiles, supported by quantitative data from clinical trials and detailed experimental methodologies.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the incidence of key adverse events observed with first-line TB drugs and the Pretomanid-containing regimen.

Table 1: Common Adverse Events of First-Line TB Drugs

Adverse EventIsoniazidRifampicinPyrazinamideEthambutol
Hepatotoxicity Major hepatotoxin[7]Enhances isoniazid hepatotoxicity[7]Major hepatotoxin, especially late-onset[7]Generally not hepatotoxic
Gastrointestinal Nausea, vomiting[8]Nausea, stomach pain, diarrhea[9]Nausea, vomiting, stomach upset[6][7]Abdominal pain
Neurological Peripheral neuropathy (preventable with pyridoxine)[7], dizziness[9]Headache, drowsiness, dizziness[9]------
Dermatological Skin rash[7][8]Skin rash and itching[8]Photosensitive dermatitis, rash[7]Rash
Musculoskeletal ---Joint and muscle pain[8]Arthralgias, hyperuricemia (gout)[7]---
Hematological ---Thrombocytopenia[7]------
Ocular ---------Optic neuritis (dose-related), decreased visual acuity, color blindness[4][10][11]
Other Mental health changes (depression, psychosis)[7]Orange discoloration of body fluids, flu-like syndrome[7]------

Table 2: Common Adverse Events of Pretomanid (in combination with Bedaquiline and Linezolid)

Adverse EventIncidence (%)Severity
Peripheral Neuropathy 81%[5][12]Mild to Severe
Nausea 37%[5]Not specified
Anemia 37%[5]Not specified
Vomiting 34%[5]Not specified
Headache 28%[5]Not specified
Increased Transaminases 28%[5]Not specified
Acne 39%[5]Not specified
Diarrhea Not specifiedCommon
Myalgia 29%[5]Not specified
Rash 21%[5]Not specified
Optic Neuropathy 2%[13]Mild to Severe
Lactic Acidosis Rare but serious[5]Serious
QTc Prolongation Potential risk[5]Serious

Experimental Protocols: A Closer Look at Safety Assessment

The safety data presented above are derived from rigorous clinical trials. The methodologies employed in these trials are crucial for understanding the context and reliability of the findings.

Assessment of First-Line Drug Safety

The safety of first-line TB drugs has been established over decades of clinical use and numerous studies. A retrospective study analyzing major side effects of first-line anti-TB drugs involved the following general protocol:

  • Patient Population: Patients diagnosed with active tuberculosis.

  • Data Collection: Retrospective review of patient records.

  • Adverse Event Attribution: Side effects resulting in modification or discontinuation of therapy, or hospitalization, were attributed based on resolution after drug withdrawal and/or recurrence upon rechallenge.

  • Statistical Analysis: Incidence of adverse events was calculated per 100 person-months of exposure. Risk factors were identified using multivariate analysis.[14]

Assessment of Pretomanid Safety (in the Nix-TB trial)

The approval of Pretomanid was largely based on the Nix-TB trial, a pivotal study in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB. The safety assessment protocol included:

  • Study Design: A multi-center, open-label, single-arm study.

  • Intervention: A combination regimen of Pretomanid (200 mg daily), Bedaquiline (400 mg daily for 2 weeks, then 200 mg three times weekly), and Linezolid (1200 mg daily, with dose reduction for toxicity) for 6 months.

  • Safety Monitoring:

    • Clinical Assessments: Regular monitoring for adverse events at each study visit.

    • Laboratory Tests: Hematology, serum chemistry (including liver and renal function tests), and urinalysis were performed at baseline and at regular intervals throughout the study.

    • Electrocardiograms (ECGs): Performed at baseline and multiple time points to monitor for QT interval prolongation.

    • Ophthalmologic Examinations: Conducted at baseline and as clinically indicated.

  • Adverse Event Grading: Adverse events were graded according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

Visualizing the Mechanisms and Workflows

To further elucidate the underlying mechanisms of toxicity and the process of safety evaluation, the following diagrams are provided.

Isoniazid_Hepatotoxicity Isoniazid Isoniazid Acetylhydrazine Acetylhydrazine Isoniazid->Acetylhydrazine NAT2 Hydrazine Hydrazine (Toxic Metabolite) CYP2E1 CYP2E1 Metabolism Hydrazine->CYP2E1 Acetylhydrazine->Hydrazine Hydrolysis Hepatocyte_Injury Hepatocyte Injury CYP2E1->Hepatocyte_Injury Oxidative Stress Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Surveillance In_Vitro In Vitro Cytotoxicity Assays Animal_Studies Animal Toxicology Studies (Rodent & Non-rodent) In_Vitro->Animal_Studies Phase_I Phase I (Healthy Volunteers) Dose Escalation, Safety, PK Animal_Studies->Phase_I Phase_II Phase II (Patients) Efficacy, Dose-Ranging, Safety Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Confirmatory Efficacy & Safety Phase_II->Phase_III Phase_IV Phase IV Studies Long-term Safety Phase_III->Phase_IV Pharmacovigilance Pharmacovigilance (Spontaneous Reporting) Phase_III->Pharmacovigilance

References

Comparative Analysis of Bedaquiline Combination Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of Synergistic Effects with Pretomanid and Alternative Agents for the Treatment of Tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel, effective treatment regimens. Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, is a cornerstone of modern therapy for drug-resistant TB. Its efficacy is significantly enhanced when used in combination with other antimycobacterial agents. This guide provides a comparative analysis of the synergistic, additive, or antagonistic effects of combining bedaquiline with pretomanid, clofazimine, and linezolid, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Bedaquiline Combinations

The following tables summarize the in vitro interaction data for bedaquiline in combination with pretomanid, clofazimine, and linezolid against Mycobacterium tuberculosis (Mtb) and, where specified, non-tuberculous mycobacteria (NTM). The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess drug interactions, where synergy is typically defined as an FICI of ≤0.5, additivity or no interaction as an FICI between >0.5 and ≤4.0, and antagonism as an FICI of >4.0.

Table 1: In Vitro Interaction of Bedaquiline with Pretomanid, Clofazimine, and Linezolid against Mycobacterium tuberculosis

Combination PartnerOrganismInteraction TypeFICI ValueKey Findings & Citations
Pretomanid M. tuberculosisAntagonistic (in PK/PD model) / Additive to Synergistic (in vivo)Not ReportedA pharmacokinetic/pharmacodynamic model suggested an antagonistic interaction between bedaquiline and pretomanid. However, in vivo murine models and clinical trials (BPaL regimen) demonstrate a powerful bactericidal and sterilizing effect, suggesting at least an additive or synergistic relationship in a biological system.[1][2][3]
Clofazimine M. tuberculosisAdditive with a trend towards SynergyNot ReportedA Greco universal response surface analysis indicated that the combination of clofazimine and bedaquiline is at least additive with a clear trend towards synergy against M. tuberculosis in various metabolic states.[4] One study on XDR-TB isolates found no synergy and some antagonism.[5]
Linezolid M. tuberculosis (XDR)No Synergy / AntagonismNot ReportedIn a study using a checkerboard assay on 20 XDR-TB isolates, no synergistic effects were observed for the bedaquiline-linezolid combination; antagonism was reported in 65% of the isolates.[5]
Linezolid M. tuberculosisAdditiveNot ReportedUsing a Greco universal response surface approach, the interaction between linezolid and bedaquiline was found to be additive for bacterial killing against two different M. tuberculosis strains in various metabolic states.[6][7]

Table 2: In Vitro Interaction of Bedaquiline with Clofazimine against Non-Tuberculous Mycobacteria (NTM)

Combination PartnerOrganismInteraction TypeMean FICI ValueKey Findings & Citations
Clofazimine M. abscessus (MAB)No Interaction0.79In checkerboard assays, the combination of bedaquiline and clofazimine showed no synergistic interaction against M. abscessus.[8][9]
Clofazimine M. avium complex (MAC)No Interaction0.97In checkerboard assays, the combination of bedaquiline and clofazimine showed no synergistic interaction against M. avium complex.[8][9]

Mechanisms of Action and Synergy

Understanding the individual mechanisms of action is crucial to hypothesizing and investigating the basis of their combined effects.

  • Bedaquiline (BDQ): This diarylquinoline specifically targets the c-subunit of the F1F0-ATP synthase in mycobacteria, disrupting the proton motive force and leading to ATP depletion, which ultimately results in bacterial cell death.[8]

  • Pretomanid (Pa): A nitroimidazole, pretomanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the bacteria. Pretomanid also inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall. This dual action is effective against both replicating and non-replicating (persistent) mycobacteria.

  • Clofazimine (CFZ): The precise mechanism of clofazimine is not fully elucidated, but it is believed to have multiple targets. It is a prodrug that, upon reduction, generates reactive oxygen species (ROS) within the mycobacterium. It is also thought to interfere with membrane transport and function.[10] There is evidence of cross-resistance between bedaquiline and clofazimine, mediated by the upregulation of the MmpL5 efflux pump, suggesting some overlap in their interaction with the bacterial cell envelope.[10][11]

  • Linezolid (LZD): As an oxazolidinone, linezolid inhibits bacterial protein synthesis at an early stage by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[6]

The synergy or additive effects of these combinations likely arise from attacking the mycobacterium through multiple, distinct pathways simultaneously. For instance, while bedaquiline depletes cellular energy, pretomanid generates toxic nitrogen species and weakens the cell wall, and linezolid halts protein production. This multi-pronged attack can be more effective than any single agent, reduce the required dosages, and lower the probability of developing drug resistance.

Mechanism_of_Action_and_Synergy cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid cluster_Clofazimine Clofazimine cluster_Linezolid Linezolid cluster_Bacterium Mycobacterium tuberculosis BDQ Bedaquiline ATP_Synthase F1F0-ATP Synthase BDQ->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Bacterial_Death Bacterial Cell Death ATP_Depletion->Bacterial_Death Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme Pretomanid->Ddn Activated by Mycolic_Acid Mycolic Acid Synthesis Pretomanid->Mycolic_Acid Inhibits Reactive_N_Species Reactive Nitrogen Species Ddn->Reactive_N_Species Reactive_N_Species->Bacterial_Death Cell_Wall_Damage Cell Wall Damage Mycolic_Acid->Cell_Wall_Damage Leads to Cell_Wall_Damage->Bacterial_Death CFZ Clofazimine (Prodrug) ROS Reactive Oxygen Species CFZ->ROS Generates Membrane_Transport Membrane Transport CFZ->Membrane_Transport Interferes with ROS->Bacterial_Death Membrane_Transport->Bacterial_Death LZD Linezolid Ribosome 50S Ribosome LZD->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Protein_Synthesis->Bacterial_Death Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Inoculation & Incubation cluster_results Reading & Analysis prep_media 1. Prepare 7H9 broth supplemented with OADC. prep_inoculum 2. Prepare M. tuberculosis inoculum (e.g., H37Rv) to a standard turbidity (e.g., McFarland 0.5). prep_media->prep_inoculum prep_drugs 3. Prepare stock solutions of Bedaquiline (Drug A) and combination partner (Drug B). prep_inoculum->prep_drugs plate_setup 4. In a 96-well microtiter plate, create a two-dimensional gradient of the drugs. prep_drugs->plate_setup plate_dilute_A 5. Serially dilute Drug A along the x-axis (columns). plate_setup->plate_dilute_A plate_dilute_B 6. Serially dilute Drug B along the y-axis (rows). plate_dilute_A->plate_dilute_B plate_controls 7. Include wells for each drug alone (growth controls) and a drug-free well (positive control). plate_dilute_B->plate_controls inoculate 8. Inoculate all wells with the M. tuberculosis suspension. plate_controls->inoculate incubate 9. Seal plates and incubate at 37°C for 7-14 days. inoculate->incubate read_mic 10. Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. incubate->read_mic calc_fici 11. Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth. read_mic->calc_fici interpret 12. Interpret the FICI: ≤0.5 Synergy >0.5 to ≤4.0 Additive/Indifference >4.0 Antagonism calc_fici->interpret

References

A Comparative Guide to "Antimycobacterial Agent-2" (Isoniazid) and Other First-Line Antituberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Antimycobacterial agent-2," identified for the purpose of this guide as the well-established first-line antituberculosis drug Isoniazid , with other primary oral antimycobacterial agents: Rifampicin, Pyrazinamide, and Ethambutol. The information presented is based on established experimental data and clinical findings to assist in research and drug development efforts.

Data Presentation: Comparative Analysis of First-Line Antimycobacterial Agents

The following table summarizes the key characteristics, efficacy in combination therapy, and common adverse events associated with Isoniazid and its primary alternatives. It is crucial to note that these agents are typically used in combination regimens to treat active tuberculosis, and efficacy data reflects their performance as part of such regimens.

Feature"this compound" (Isoniazid)RifampicinPyrazinamideEthambutol
Mechanism of Action Prodrug that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.Inhibits bacterial DNA-dependent RNA polymerase, thus preventing RNA synthesis.[1]Prodrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I.[2][3]Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall.[4][5]
Primary Role in Therapy Potent early bactericidal activity against rapidly dividing mycobacteria.[6]Potent bactericidal and sterilizing activity against all populations of tubercle bacilli.[7]Sterilizing activity against semi-dormant bacilli in acidic environments.[2][3]Prevents the emergence of drug resistance to other agents in the regimen.[8][9]
Efficacy (in Combination) A cornerstone of combination therapy with high efficacy. Standard 6-month regimens containing isoniazid have a treatment effectiveness of around 85%.[1][10]A critical component of combination therapy; its inclusion shortens treatment duration significantly.[7][10]Key to shortening treatment duration from 9 to 6 months when added to isoniazid and rifampicin.[2][10]Contributes to the overall efficacy of the combination regimen by preventing resistance.[8][9]
Common Adverse Events Peripheral neuropathy, hepatotoxicity (risk increases with age and alcohol consumption).[11]Hepatotoxicity, gastrointestinal disturbances, orange-red discoloration of body fluids, flu-like syndrome.[12][13]Hepatotoxicity (most common reason for discontinuation), hyperuricemia (can precipitate gout), arthralgia, gastrointestinal intolerance.[6][14][15]Optic neuritis (retrobulbar neuritis), which can cause blurred vision and color blindness; requires baseline and regular vision monitoring.[16][17]
Frequency of Key Adverse Events Asymptomatic elevation of liver enzymes (10-20%), clinical hepatitis (~1%), peripheral neuropathy (<0.2% at standard doses).[11]Hepatotoxicity (1-4% when combined with isoniazid), cutaneous reactions (~6%).[16]Hepatotoxicity is a significant concern and dose-related. Severe adverse events leading to discontinuation are most commonly attributed to pyrazinamide among first-line drugs.[14][15]Optic neuritis is dose-dependent, occurring in ~1% at 15 mg/kg/day and higher at increased doses.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antimycobacterial agents are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mycobacterium tuberculosis, this is a critical measure of a drug's potency.

Protocol: Agar Proportion Method

  • Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared and supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Dilution: The antimycobacterial agent is serially diluted to achieve a range of concentrations. These dilutions are then incorporated into the molten agar before it solidifies.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared and adjusted to a standard turbidity (e.g., McFarland standard). This suspension is then further diluted to create two different concentrations (e.g., 10⁻² and 10⁻⁴).

  • Inoculation: A standardized volume of each bacterial dilution is inoculated onto the surface of the drug-containing and drug-free control plates.

  • Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

  • Reading and Interpretation: The number of colony-forming units (CFUs) on the drug-containing plates is compared to the number of CFUs on the drug-free control plates. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.[18]

Sputum Culture Conversion

Sputum culture conversion is a key efficacy endpoint in clinical trials for tuberculosis, indicating the clearance of viable mycobacteria from the lungs.

Protocol: Monitoring Sputum Culture Conversion in a Clinical Trial

  • Baseline Sample Collection: Prior to treatment initiation, at least two sputum samples are collected from the patient, often including an early morning sample.

  • Sample Processing: Sputum samples are decontaminated (e.g., with N-acetyl-L-cysteine-sodium hydroxide) to eliminate other bacteria and then concentrated by centrifugation.

  • Inoculation: The processed sediment is inoculated onto both a solid culture medium (e.g., Löwenstein-Jensen) and into a liquid culture system (e.g., Mycobacteria Growth Indicator Tube - MGIT).

  • Incubation: Cultures are incubated at 37°C. Liquid cultures are monitored continuously for growth, while solid cultures are examined weekly for up to 8 weeks.

  • Follow-up Sampling: Sputum samples are collected at regular intervals during treatment, typically monthly, until culture conversion is achieved.[19][20]

  • Definition of Conversion: Sputum culture conversion is typically defined as two consecutive negative sputum cultures taken at least 30 days apart.[19][21]

  • Confirmation of Species: Any growth is confirmed as M. tuberculosis complex using appropriate identification methods.

Mandatory Visualization

Signaling Pathway of "this compound" (Isoniazid)

Isoniazid_Mechanism INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl radical) KatG->Activated_INH INH_NADH_Adduct INH-NADH Adduct Activated_INH->INH_NADH_Adduct NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP reductase) Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Cell_Lysis Cell Lysis Mycolic_Acid_Synth->Cell_Lysis Disruption leads to INH_NADH_Adduct->InhA Inhibition

Caption: Mechanism of action of Isoniazid.

Experimental Workflow for a Placebo-Controlled Study

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Treatment Arm A: This compound Randomization->Arm_A Arm_B Treatment Arm B: Placebo Randomization->Arm_B Treatment_Period Treatment Period (e.g., 6 months) Arm_A->Treatment_Period Arm_B->Treatment_Period Monitoring Regular Monitoring: - Sputum Smear & Culture - Clinical Assessment - Adverse Event Reporting Treatment_Period->Monitoring Endpoint Primary Endpoint Assessment: Sputum Culture Conversion at 2 months Monitoring->Endpoint Follow_Up Post-Treatment Follow-up (e.g., 12 months for relapse) Endpoint->Follow_Up Final_Analysis Final Data Analysis: - Efficacy (Cure & Relapse Rates) - Safety Profile Follow_Up->Final_Analysis

Caption: Workflow of a placebo-controlled clinical trial.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.